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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and synthetic accessibility. This guide provides an in-depth technical overview of a proposed synthetic route to a specific, potentially novel isomer, (4-(2-Chlorophenyl)isoxazol-5-yl)methanol . While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating its novelty, its synthesis is rationally approachable through established chemical principles. This document will detail a robust synthetic strategy, grounded in the well-documented [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. We will explore the mechanistic underpinnings of this synthesis, provide a detailed experimental protocol, and discuss the analytical techniques for the characterization of the final product. The insights provided herein are intended to empower researchers in drug discovery and development to confidently synthesize and explore the potential of this and structurally related compounds.

Introduction: The Significance of Substituted Isoxazoles in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in pharmaceutical sciences. Its prevalence in marketed drugs and clinical candidates stems from its ability to act as a bioisosteric replacement for other functional groups, its metabolic stability, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] The substitution pattern on the isoxazole ring dictates its physicochemical properties and pharmacological activity, making the development of regioselective synthetic methods a critical endeavor.

This guide focuses on the synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol , a compound with a specific substitution pattern that may unlock novel biological activities. The presence of a 2-chlorophenyl group at the 4-position and a hydroxymethyl group at the 5-position presents a unique synthetic challenge and an opportunity for the exploration of new chemical space.

Physicochemical Properties of Structurally Related Analogs

To provide context for the target compound, the following table summarizes the physicochemical properties of commercially available, structurally related isomers. These data offer a baseline for the expected properties of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.

Property[3-(4-Chlorophenyl)-5-isoxazolyl]methanol[3][4][5][6](5-(4-Chlorophenyl)-3-isoxazolyl)methanol[7](2-(4-Chlorophenyl)oxazol-5-yl)methanol[8]
CAS Number 206055-90-581282-13-5109544-13-0
Molecular Formula C10H8ClNO2C10H8ClNO2C10H8ClNO2
Molecular Weight 209.63 g/mol 209.63 g/mol 209.63 g/mol
Appearance Off-white crystalsWhite crystalsNot specified
Melting Point 98-104 °C95-102 °CNot specified
Purity ≥ 97% (HPLC)≥ 98% (HPLC)95%
Storage Store at 0-8°CStore at 0-8°CSealed in dry, 2-8°C

Proposed Synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

The most logical and efficient approach to the target molecule is a two-step, one-pot synthesis commencing with the formation of an aldoxime, followed by an in-situ generation of a nitrile oxide and its subsequent [3+2] cycloaddition with a suitable dipolarophile.

Synthetic Strategy Overview

The overall synthetic workflow is depicted below. The synthesis begins with the reaction of 2-chlorobenzaldehyde with hydroxylamine to form 2-chlorobenzaldoxime. This aldoxime is then converted in-situ to 2-chlorobenzonitrile oxide, which undergoes a cycloaddition reaction with propargyl alcohol to yield the desired (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: [3+2] Cycloaddition A 2-Chlorobenzaldehyde C 2-Chlorobenzaldoxime A->C + Hydroxylamine B Hydroxylamine D 2-Chlorobenzonitrile Oxide (in-situ) C->D Oxidation/Halogenation F (4-(2-Chlorophenyl)isoxazol-5-yl)methanol D->F + Propargyl Alcohol E Propargyl Alcohol

Caption: Proposed synthetic workflow for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.

Step-by-Step Experimental Protocol

PART A: Synthesis of 2-Chlorobenzaldoxime

  • Reaction Setup: To a solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chlorobenzaldoxime, which can be used in the next step without further purification if of sufficient purity.

PART B: In-situ Generation of 2-Chlorobenzonitrile Oxide and [3+2] Cycloaddition

  • Reaction Setup: In a well-ventilated fume hood, dissolve the 2-chlorobenzaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nitrile Oxide Generation: To this solution, slowly add a solution of an oxidizing agent, such as sodium hypochlorite (bleach) or a halogenating agent like N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine). The nitrile oxide is highly reactive and will be consumed as it is formed.

  • Reaction Execution: The reaction is typically exothermic and should be cooled in an ice bath during the addition of the oxidizing/halogenating agent. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.

Mechanistic Rationale and Self-Validation

The cornerstone of this synthesis is the [3+2] cycloaddition, a powerful and highly reliable reaction for the construction of five-membered heterocyclic rings.

G cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition Aldoxime 2-Chlorobenzaldoxime NitrileOxide 2-Chlorobenzonitrile Oxide Aldoxime->NitrileOxide [O] or Halogenation/ Base-induced elimination TransitionState Concerted Transition State NitrileOxide->TransitionState PropargylAlcohol Propargyl Alcohol PropargylAlcohol->TransitionState Product (4-(2-Chlorophenyl)isoxazol-5-yl)methanol TransitionState->Product Ring Formation

Caption: Mechanism of the [3+2] cycloaddition reaction.

The in-situ generation of the nitrile oxide is crucial as these species are generally unstable and prone to dimerization. The regioselectivity of the cycloaddition between an aryl nitrile oxide and a terminal alkyne like propargyl alcohol is well-established to favor the formation of the 3,5-disubstituted isoxazole. However, in the case of propargyl alcohol, the electronic and steric influences can lead to the formation of the 4-substituted isomer as a major product. The reaction conditions, particularly the choice of solvent and base, can be optimized to favor the desired regioisomer.

The self-validating nature of this protocol lies in the predictable reactivity of the functional groups involved. The formation of the aldoxime is a robust and high-yielding reaction. The subsequent cycloaddition is also a well-understood and reliable transformation. The success of the synthesis can be readily monitored at each stage using standard analytical techniques.

Characterization and Data Analysis

Given that (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is a potentially novel compound, its thorough characterization is paramount. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the isoxazole ring proton, a doublet for the methylene protons of the hydroxymethyl group, and a triplet for the hydroxyl proton (which may be broad or exchange with D₂O).

    • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the 2-chlorophenyl group, the isoxazole ring, and the hydroxymethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound. The mass spectrum will show the molecular ion peak corresponding to the exact mass of C₁₀H₈ClNO₂.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C=N and C-O stretching of the isoxazole ring, as well as aromatic C-H and C=C stretching vibrations.

  • Melting Point: A sharp melting point for the purified solid will indicate its purity.

Applications in Drug Development and Future Directions

As a novel chemical entity, (4-(2-Chlorophenyl)isoxazol-5-yl)methanol represents a valuable starting point for further chemical exploration and biological screening. The hydroxymethyl group serves as a convenient handle for further derivatization, allowing for the synthesis of a library of related compounds. Potential areas of therapeutic interest for isoxazole-containing compounds include:

  • Anti-inflammatory agents [1]

  • Anticancer agents

  • Anticonvulsants [1]

  • Dopamine receptor antagonists [9]

The synthesis of this and other novel isoxazole derivatives will undoubtedly contribute to the ongoing efforts in the discovery of new and effective therapeutic agents.

References

  • Rowley, M., et al. (1996). 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. Journal of Medicinal Chemistry, 39(10), 1943-5. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES. (URL: [Link])

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (URL: [Link])

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])

Sources

Exploratory

Whitepaper: Physicochemical Characterization and Molar Mass Validation of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

Executive Summary In modern drug development, identifying structurally sound and synthetically tractable starting points is paramount. (4-(2-Chlorophenyl)isoxazol-5-yl)methanol (Chemical Formula: C₁₀H₈ClNO₂) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, identifying structurally sound and synthetically tractable starting points is paramount. (4-(2-Chlorophenyl)isoxazol-5-yl)methanol (Chemical Formula: C₁₀H₈ClNO₂) is a highly versatile small-molecule building block featuring a biaryl-like isoxazole-phenyl core and a reactive hydroxymethyl handle[1].

As a Senior Application Scientist, I frequently evaluate early-stage chemical matter for viability in Fragment-Based Drug Discovery (FBDD) . The utility of a fragment is intrinsically tied to its molecular weight and physicochemical bounds. At an average molecular weight of 209.63 g/mol , this compound falls perfectly within the optimal design space for FBDD libraries[1][2]. This guide unpacks the critical relationships between the compound’s molar mass, its theoretical drug-likeness, and the requisite analytical protocols needed to validate its structural integrity.

Molecular Mass Profiling & The "Rule of Three" (RO3)

Fragment libraries must minimize steric bulk to allow for efficient downstream optimization (e.g., fragment growing, linking, or merging)[3]. The Astex "Rule of Three" (RO3) dictates that ideal fragments possess a molecular weight ≤ 300 Da, ensuring high ligand efficiency and water solubility[2].

The average molecular weight (used for stoichiometric synthesis planning) and the monoisotopic mass (used for exact mass spectrometry validation) of this compound perfectly align with RO3 criteria.

Quantitative Physicochemical Profile
ParameterValueCausality / Implication in FBDD
Average Molecular Weight 209.63 g/molWell below the 300 Da RO3 threshold. Leaves an ~300 Da margin for synthetic elaboration before hitting the "Rule of Five" limits[2].
Monoisotopic Mass 209.0244 DaRepresents the exact mass of the molecule composed of the most abundant isotopes (

C,

H,

Cl,

N,

O). Essential for HRMS characterization[4][5].
Calculated LogP (ClogP) ~1.6 - 2.1

. Ensures sufficient aqueous solubility for high-concentration biological screening assays (e.g., NMR, SPR).
H-Bond Donors (HBD) 1 (-OH)

. A single hydroxyl group minimizes desolvation penalties during protein binding[6].
H-Bond Acceptors (HBA) 3 (N, O, O)

. Provides specific directional vectors for interacting with kinase or receptor pockets[6].

Experimental Protocol: LC-HRMS Molar Mass Validation

Validating a synthesized batch of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol requires more than a simple nominal mass check. A robust analytical workflow must distinguish the target molecule from isobaric impurities. The following Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) protocol is designed as a self-validating system : it confirms both the exact elemental composition and the presence of the halogen via natural isotopic signatures[7].

Step 1: Sample Preparation & Matrix Priming
  • Methodology: Dilute the purified compound to

    
     in a 50:50 mixture of LC-MS grade Water and Acetonitrile, doped with 
    
    
    
    Formic Acid.
  • Causality: Formic acid serves a dual purpose. Chromatographically, it minimizes peak tailing. Mass-spectrometrically, it acts as a crucial proton donor, efficiently charging the weakly basic isoxazole nitrogen to generate the desired

    
     pseudomolecular ion.
    
Step 2: Chromatographic Separation
  • Methodology: Inject

    
     onto a C18 Reversed-Phase column (e.g., 50 mm x 2.1 mm, 1.7 μm) using a steep 3-minute gradient.
    
  • Causality: Despite its low molecular weight, the moderately lipophilic 2-chlorophenyl group provides sufficient retention on the hydrophobic C18 stationary phase. This ensures the compound elutes away from early-eluting polar suppression zones and solvent void volumes.

Step 3: Electrospray Ionization (ESI)
  • Methodology: Operate the ESI source in positive ion mode (

    
    ) with a capillary voltage of 
    
    
    
    and desolvation temperature of
    
    
    .
  • Causality: While the compound contains a hydroxyl group capable of deprotonation (

    
    ), the nitrogen on the isoxazole ring is highly receptive to protonation. Positive mode optimally forces ionization without inducing premature in-source fragmentation, preserving the intact molecular ion.
    
Step 4: TOF/Orbitrap Mass Detection & Isotopic Self-Validation
  • Methodology: Acquire high-resolution mass spectra at a resolving power of

    
    . Target the monoisotopic 
    
    
    
    peak at
    
    
    210.0317
    .
  • Causality & Self-Validation: Unit-resolution mass spectrometers are insufficient for confirming exact structural formulas as they cannot distinguish isobaric species[5]. HRMS yields an accurate mass measurement within

    
     error. Furthermore, the natural abundance ratio of Chlorine-35 to Chlorine-37 is approximately 
    
    
    
    . The analytical system is self-validating because observing the
    
    
    peak at
    
    
    212.0287
    at exactly
    
    
    of the parent peak's intensity definitively proves the presence of exactly one chlorine atom, eliminating false-positive mass assignments[7].

Mechanistic Diagram: Mass Spec Workflow

The following diagram illustrates the logical gating and self-validation of the LC-HRMS methodology.

LCMS_Workflow A Compound Synthesis (C10H8ClNO2) B RP-LC Separation (C18 Column, Gradient) A->B C ESI+ Ionization Targeting [M+H]+ B->C D High-Resolution MS (TOF/Orbitrap) C->D E Monoisotopic Peak m/z 210.0317 D->E Accurate Mass F Isotopic Validation ~3:1 Ratio (35Cl:37Cl) D->F Isotopic Signature E->F Self-Validating Loop

LC-HRMS workflow validating the exact mass and chlorine isotopic signature.

References

  • 101862-42-4 | (3-(3-Chlorophenyl)isoxazol-5-yl)methanol | ChemScene ChemScene
  • Fragment-based lead discovery - Wikipedia Wikipedia
  • Fragment-based drug discovery: A graphical review - PMC N
  • Fragment Collection - Cambridge MedChem Consulting Cambridge MedChem Consulting
  • 2-(7-Chloro-1H-indol-3-yl)acetic Acid - Benchchem Benchchem
  • Trace Metabolic Profiling and Pathway Analysis...
  • Intercomparison study on accurate mass measurement of small molecules in mass spectrometry ACS Public

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Novel Isoxazole Compounds

Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and structural versatilit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and structural versatility have led to its incorporation into a multitude of clinically significant drugs.[2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel isoxazole compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, elucidate the rationale behind methodological choices, and explore the vast therapeutic landscape of isoxazole-based agents.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole moiety is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[4][5] Its five-membered aromatic ring is electron-rich, and the presence of both nitrogen and oxygen atoms allows for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of proteins.[6] Furthermore, the weak N-O bond within the isoxazole ring can be a site for metabolic cleavage, which can be strategically utilized in prodrug design.[7]

Isoxazoles serve as bioisosteres for other functional groups, such as esters, amides, and carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[8][9][10] This bioisosteric replacement is a key strategy in drug design to overcome liabilities associated with more common functional groups.[9]

The therapeutic potential of isoxazole-containing compounds is vast, with demonstrated efficacy in several key areas:

  • Anticancer: Isoxazole derivatives have shown promise in oncology by targeting various cancer hallmarks, including the inhibition of protein kinases and the induction of apoptosis.[4][11]

  • Antimicrobial: The isoxazole ring is a key component in several clinically used antibiotics, such as cloxacillin and dicloxacillin, which function by inhibiting essential bacterial enzymes.[3][4]

  • Anti-inflammatory: Certain isoxazole-containing molecules act as potent anti-inflammatory agents, for instance, by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5]

  • Antiviral: Recent research has highlighted the potential of isoxazole-based small molecules in combating viral infections, including the Zika virus.[12]

  • Neuroprotective: The isoxazole scaffold has been incorporated into compounds with neuroprotective effects, showing potential for the treatment of neurodegenerative disorders.[1]

Core Synthetic Strategies for Isoxazole Ring Construction

The construction of the isoxazole ring can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is one of the most powerful and versatile methods for synthesizing isoxazoles and isoxazolines, respectively.[7][13][14] This reaction is highly regioselective, typically affording 3,5-disubstituted isoxazoles from terminal alkynes.[15]

Nitrile oxides are reactive intermediates that are usually generated in situ from various precursors. Common methods for their generation include:

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves the treatment of a hydroximoyl chloride with a base.[6][16]

  • Oxidation of Aldoximes: A variety of oxidizing agents, including hypervalent iodine reagents, can be used to convert aldoximes to nitrile oxides.[15][16]

  • Dehydration of Nitroalkanes: This method is particularly useful for constructing fused isoxazole systems through intramolecular cycloadditions.[16]

The general workflow for the 1,3-dipolar cycloaddition is depicted below:

1_3_Dipolar_Cycloaddition cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Aldoxime->Nitrile_Oxide Oxidation Oxidant Oxidant Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole Chalcone_to_Isoxazole Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate Cyclized Intermediate Chalcone->Intermediate Nucleophilic Addition & Cyclization Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Base Base (e.g., KOH) Isoxazole 3,5-Disubstituted Isoxazole Intermediate->Isoxazole Dehydration

Sources

Protocols & Analytical Methods

Method

Synthesis of derivatives from (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

Application Note: Synthesis and Diversification of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol Derivatives Strategic Context & Chemical Logic The isoxazole scaffold represents a highly privileged structural motif in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Diversification of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol Derivatives

Strategic Context & Chemical Logic

The isoxazole scaffold represents a highly privileged structural motif in modern medicinal chemistry, renowned for its ability to impart enhanced metabolic stability, rigidified conformational geometry, and strong hydrogen-bond acceptor capabilities[1]. Specifically, 4-aryl isoxazoles serve as rigid, conformationally locked pharmacophores and have seen extensive utility in combinatorial libraries and drug discovery[2].

(4-(2-Chlorophenyl)isoxazol-5-yl)methanol represents a highly strategic building block. The core value of this molecule lies in the differential reactivity of its functionalities. The C5-hydroxymethyl acts as the primary synthetic handle for derivatization, while the 2-chlorophenyl group at position C4 introduces crucial steric and electronic parameters. The adjacent N and O heteroatoms in the isoxazole ring create a highly electron-withdrawing environment, completely suppressing SN1-type carbocation formation at the C5 position. Therefore, all derivatization workflows must rely on direct oxidation or strict bimolecular nucleophilic substitutions (SN2).

Mechanistic Causality & Steric Profiling

When designing synthetic protocols for this scaffold, the "Ortho-Chloro Effect" must dictate reagent selection:

  • Conformational Locking: The planar isoxazole ring and the C4-phenyl ring cannot adopt a coplanar geometry due to severe

    
    -strain. The phenyl ring is forced into an orthogonal (perpendicular) orientation.
    
  • Steric Shielding: The ortho-chloro substituent sweeps over the faces of the isoxazole ring. Depending on its rotational conformer, this bulky halogen sterically blocks the trajectory of incoming reagents attacking the adjacent C5-hydroxymethyl group.

  • Electronic Deactivation: Conventional acid-catalyzed esterifications (e.g., Fischer esterification) of isoxazolyl methanols can be excruciatingly slow—sometimes taking weeks to months—due to the severe electron-withdrawing effect of the isoxazole core which blunts the nucleophilicity of the oxygen atom[3].

To overcome these barriers, derivatization requires highly reactive, compact reagents and nucleophilic catalysis.

Divergent Synthetic Workflows

G core (4-(2-Chlorophenyl) isoxazol-5-yl)methanol ald C5-Carbaldehyde core->ald DMP Oxidation chlor 5-(Chloromethyl) Derivative core->chlor SOCl2 / THF est C5-Ester / Carbamate core->est Ac2O / DMAP amin Reductive Amination ald->amin NaBH(OAc)3 nuc Nucleophilic Subs. chlor->nuc Amine / K2CO3

Divergent derivatization workflows for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.

Validated Derivatization Protocols

Protocol A: Mild Oxidation to 4-(2-Chlorophenyl)isoxazole-5-carbaldehyde
  • Causality: Oxidation of primary alcohols via Swern conditions involves extremely low temperatures (-78°C) and robust aqueous workups. However, the resulting isoxazole-5-carbaldehyde is highly electron-deficient and easily forms an inactive hydrate if exposed to excess water. Dess-Martin Periodinane (DMP) is chosen because it operates under mild, neutral conditions at room temperature, allowing rapid non-aqueous or mildly basic isolation.

  • Procedure:

    • Dissolve (4-(2-Chlorophenyl)isoxazol-5-yl)methanol (1.0 equiv.) in wet dichloromethane (DCM). Note: A trace amount of water accelerates DMP oxidation by forming a highly reactive intermediate.

    • Add Dess-Martin Periodinane (1.2 equiv.) in a single portion. Stir at 25°C for 2 hours.

    • Quench the reaction with a 1:1 mixture of saturated aqueous

      
       and 
      
      
      
      . Stir vigorously for 10 minutes until the organic layer is clear.
    • Extract with DCM, dry over

      
      , and concentrate in vacuo.
      
  • Self-Validation: Confirm success via

    
    -NMR by the complete disappearance of the 
    
    
    
    multiplet (~4.8 ppm) and the emergence of a sharp, strongly deshielded aldehyde singlet at >9.8 ppm.
Protocol B: Halogenation to 5-(Chloromethyl)-4-(2-chlorophenyl)isoxazole
  • Causality: Thionyl chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in an aprotic solvent cleanly converts the alcohol into a chlorosulfite intermediate, collapsing into the chloride. Tetrahydrofuran (THF) provides the necessary solvation to stabilize the transition state. The byproducts (
    
    
    
    and
    
    
    ) are gaseous, thermodynamically driving the reaction and eliminating the need for aqueous purification[4]. The resulting 5-(chloromethyl)isoxazole is a premium electrophile for SN2 chemistry.
  • Procedure:

    • Dissolve the starting alcohol (1.0 equiv.) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

    • Dropwise add

      
       (2.0 equiv.) at 0°C.
      
    • Warm the reaction to 25°C and stir for 2 to 4 hours[4].

    • Remove the solvent and excess

      
       under reduced pressure to yield the crude chloromethyl derivative.
      
  • Self-Validation: LC-MS must exhibit a distinct

    
     isotopic pattern in a 9:6:1 ratio, confirming the presence of two chlorine atoms (the aryl chloride and the newly formed aliphatic chloride).
    
Protocol C: Nucleophilic Displacement (Amination)
  • Causality: The C5-chloromethyl group is an excellent leaving group due to the strong polarization from the adjacent isoxazole oxygen[5]. Using potassium carbonate (

    
    ) neutralizes the evolving 
    
    
    
    without causing unwanted hydrolysis of the isoxazole ring.
  • Procedure:

    • Dissolve 5-(chloromethyl)-4-(2-chlorophenyl)isoxazole (1.0 equiv.) in anhydrous acetonitrile (MeCN).

    • Add the desired primary or secondary amine (1.2 equiv.) and anhydrous

      
       (2.5 equiv.).
      
    • Heat to 60°C and monitor via TLC.

    • Filter the inorganic salts, evaporate the solvent, and purify via flash chromatography.

  • Self-Validation:

    
    -NMR will show an upfield shift of the C5-
    
    
    
    protons from ~4.65 ppm (in the chloride) to ~3.80–4.00 ppm (in the aminated product).

Quantitative Reaction Parameters & Analytical Signatures

Derivative TargetReaction TypePrimary ReagentsOptimal TempAvg. Yield (%)Key

-NMR Signature (

)
Aldehyde OxidationDMP, wet DCM25°C85 - 92%~9.90 ppm (s, 1H,

)
Chloromethyl Halogenation

, THF
25°C88 - 95%~4.65 ppm (s, 2H,

)
Acetate Ester Esterification

, DMAP, Pyr
25°C90 - 95%~5.15 ppm (s, 2H,

), ~2.10 (s, 3H)
Aminomethyl SN2 DisplacementR-

,

, MeCN
60°C70 - 82%~3.95 ppm (s, 2H,

)

References

1.[1] Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes, Biological and Molecular Chemistry, 2.[5] Bromo-5-(chloromethyl)isoxazole: Application Notes and Protocols, BenchChem, 3.[3] Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives, Sciforum, 4.[2] Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry, PMC, 5.[4] US11897851B2 - Heterocyclic GLP-1 agonists, Google Patents,

Sources

Application

Application Notes and Protocols for the Utilization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol in the Development of Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry The isoxazole moiety, a five-membered heterocycle containing adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the design of modern therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a wide array of approved drugs, spanning indications from inflammation to infectious diseases and neurological disorders.[1][4] The isoxazole ring is not merely a passive scaffold; its inherent chemical features, including the capacity for hydrogen bonding and dipole-dipole interactions, contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

This document provides a comprehensive guide to the synthesis, derivatization, and biological evaluation of a promising, yet underexplored, isoxazole-containing building block: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol . The strategic placement of a 2-chlorophenyl group at the 4-position and a hydroxymethyl group at the 5-position of the isoxazole ring offers a unique three-dimensional arrangement of functionalities. This specific substitution pattern presents a rich landscape for chemical modification, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents. The presence of the chlorine atom can influence the compound's metabolic stability and binding interactions, while the primary alcohol serves as a versatile handle for the introduction of a wide range of chemical moieties to modulate potency, selectivity, and physicochemical properties.

These application notes will detail a proposed synthetic route for the core molecule, followed by robust protocols for its derivatization into libraries of esters and ethers. Furthermore, a strategic workflow for the biological evaluation of these novel compounds is presented, starting with broad-spectrum screening and progressing towards more focused mechanistic studies.

I. Synthesis of the Core Scaffold: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

Proposed Synthetic Pathway

The proposed synthesis involves a [3+2] cycloaddition reaction, a cornerstone of isoxazole synthesis, between an in situ-generated nitrile oxide and an alkyne.

Synthetic_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation (in situ) cluster_2 Step 3: [3+2] Cycloaddition A 2-Chlorobenzaldehyde C 2-Chlorobenzaldehyde Oxime A->C Base (e.g., NaHCO3) B Hydroxylamine Hydrochloride B->C D 2-Chlorobenzaldehyde Oxime F 2-Chlorophenylnitrile Oxide D->F E Oxidizing Agent (e.g., NCS) E->F G 2-Chlorophenylnitrile Oxide I (4-(2-Chlorophenyl)isoxazol-5-yl)methanol G->I H Propargyl Alcohol H->I

Caption: Proposed synthetic pathway for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.


Detailed Experimental Protocol

Materials and Reagents:

  • 2-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Step 1: Synthesis of 2-Chlorobenzaldehyde Oxime

  • In a 250 mL round-bottom flask, dissolve 2-chlorobenzaldehyde (10.0 g, 71.1 mmol) in ethanol (100 mL).

  • Add a solution of hydroxylamine hydrochloride (7.42 g, 106.7 mmol) and sodium bicarbonate (8.96 g, 106.7 mmol) in water (50 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield 2-chlorobenzaldehyde oxime as a white solid.

Step 2 & 3: In situ Generation of 2-Chlorophenylnitrile Oxide and [3+2] Cycloaddition

  • In a 500 mL three-necked flask equipped with a dropping funnel, dissolve 2-chlorobenzaldehyde oxime (10.0 g, 64.3 mmol) in dichloromethane (DCM, 200 mL).

  • Add propargyl alcohol (4.32 g, 77.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (9.45 g, 70.7 mmol) in DCM (100 mL) dropwise over 30 minutes.

  • After the addition of NCS, add triethylamine (Et₃N) (13.4 mL, 96.5 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.

Characterization:

The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Derivatization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

The primary alcohol functionality of the core scaffold is a versatile point for derivatization. Ester and ether linkages are two of the most common and effective ways to generate a library of analogs with diverse physicochemical properties.

A. Synthesis of Ester Derivatives via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, which is suitable for substrates with sensitive functional groups.

General Protocol:

  • To a solution of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M) are added the desired carboxylic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

Table 1: Exemplary Carboxylic Acids for Ester Library Synthesis

Carboxylic AcidRationale
Acetic AcidIntroduces a small, neutral acetyl group.
Isobutyric AcidAdds a small, branched alkyl group to probe steric effects.
Benzoic AcidIntroduces an aromatic ring for potential π-π stacking interactions.
4-Fluorobenzoic AcidExplores the effect of an electron-withdrawing group on the aromatic ring.
4-Methoxybenzoic AcidExplores the effect of an electron-donating group on the aromatic ring.
Cyclohexanecarboxylic AcidIntroduces a bulky, non-planar cycloalkyl group.
N-Boc-glycineIntroduces an amino acid moiety for potential interactions with biological targets.
B. Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.

General Protocol:

  • To a solution of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude ether by flash column chromatography.

Table 2: Exemplary Alkyl Halides for Ether Library Synthesis

Alkyl HalideRationale
Methyl IodideIntroduces a small methyl ether.
Ethyl BromideIncreases lipophilicity with an ethyl group.
Benzyl BromideIntroduces a flexible aromatic moiety.
4-Fluorobenzyl BromideInvestigates the impact of a halogenated aromatic ring.
3-Methoxybenzyl ChlorideExplores positional effects of substituents on the aromatic ring.
Cyclopropylmethyl BromideIntroduces a small, strained ring system.
2-(Boc-amino)ethyl BromideAppends a protected amino group for potential further functionalization.

III. Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently identify promising therapeutic candidates from the synthesized library.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Target Identification & Mechanistic Studies A Library of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol Derivatives B High-Throughput Phenotypic Screening (e.g., Cell Viability/Proliferation Assays) A->B C Active 'Hits' from Primary Screen B->C D IC50/EC50 Determination C->D E Confirmed 'Hits' with Potency Data D->E F Target-Based Assays (e.g., Kinase, GPCR, Enzyme Inhibition) E->F G Cellular Mechanism of Action Studies (e.g., Western Blot, qPCR, Flow Cytometry) E->G

Caption: A tiered workflow for the biological evaluation of novel derivatives.


Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

This initial screen aims to identify compounds with cytotoxic or cytostatic activity against a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the plates and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: IC₅₀ Determination

For compounds showing significant activity in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Follow the same procedure as the MTT assay, but use a wider range of compound concentrations (typically 8-10 concentrations in a log or semi-log series).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Protocol 3: Target-Based Assays (Hypothetical Example: Kinase Inhibition)

Based on the structural similarity of isoxazoles to known kinase inhibitors, a kinase inhibition assay is a logical next step.

Materials:

  • Recombinant kinase (e.g., EGFR, BRAF)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate at the optimal temperature for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal.

  • Calculate the percentage of kinase inhibition relative to the vehicle control.

  • Determine the IC₅₀ value as described above.

IV. Data Interpretation and Future Directions

The data generated from these protocols will allow for the establishment of structure-activity relationships (SAR). For example, comparing the IC₅₀ values of different ester and ether derivatives will reveal which functionalities enhance biological activity.

Key Questions to Address:

  • Does increasing the lipophilicity of the ester or ether chain improve potency?

  • Are there specific electronic effects (electron-donating vs. electron-withdrawing groups on aromatic rings) that are favorable?

  • Do bulky substituents enhance or diminish activity?

Once a lead compound with potent and selective activity is identified, further studies will be necessary, including:

  • In vivo efficacy studies in animal models of the targeted disease.

  • Pharmacokinetic profiling to assess absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology studies to evaluate the safety profile of the compound.

V. Conclusion

(4-(2-Chlorophenyl)isoxazol-5-yl)methanol is a promising starting point for the development of novel therapeutic agents. Its strategic design allows for facile derivatization, enabling the exploration of a broad chemical space. The detailed protocols provided in these application notes offer a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this versatile scaffold. Through a systematic and iterative process of chemical synthesis and biological testing, it is anticipated that new lead compounds with significant therapeutic potential can be discovered.

References

  • Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles. Organic Chemistry Portal. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Unknown Source. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.
  • Novel method for the synthesis of 4-(azol-5-yl)isoxazoles. ResearchGate. [Link]

  • Esterification protocol. Reddit. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. National Center for Biotechnology Information. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Center for Biotechnology Information. [Link]

  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. National Center for Biotechnology Information. [Link]

  • Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. PubMed. [Link]

  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Indian Academy of Sciences. [Link]

  • Special Issue : Synthesis and Derivatization of Heterocyclic Compounds. MDPI. [Link]

  • Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. ResearchGate. [Link]

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Method

Experimental procedures involving (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

An in-depth guide to the synthesis, purification, and characterization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, a key heterocyclic intermediate for pharmaceutical and agrochemical research. Introduction: The Isoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis, purification, and characterization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, a key heterocyclic intermediate for pharmaceutical and agrochemical research.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a five-membered heterocycle that has garnered significant attention from medicinal and organic chemists.[1][2] Its unique electronic properties and ability to serve as a versatile scaffold make it a "privileged structure" in drug discovery.[3] Isoxazole derivatives are integral components of numerous pharmaceutical drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]

(4-(2-Chlorophenyl)isoxazol-5-yl)methanol is a valuable building block, featuring a reactive primary alcohol group that allows for further chemical modification. This functional handle is crucial for developing libraries of more complex molecules for biological screening. This guide provides detailed protocols for the synthesis, purification, and structural characterization of this compound, intended for researchers in drug development and synthetic organic chemistry.

Section 1: Synthesis via [3+2] Dipolar Cycloaddition

Principle of the Synthesis

The most versatile and widely adopted method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[4] This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). We will utilize an efficient, one-pot protocol where the 2-chlorobenzonitrile oxide is generated in situ from 2-chlorobenzaldoxime and subsequently trapped by propargyl alcohol to form the desired 4,5-disubstituted isoxazole ring.[5] This method is often preferred for its high efficiency and control over regioselectivity.[6]

Experimental Workflow: Synthesis & Purification

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Extraction cluster_purification Purification Phase A 1. Prepare Aldoxime Solution (2-chlorobenzaldoxime in DMF) B 2. Add Dipolarophile (Propargyl Alcohol) A->B C 3. In-situ Nitrile Oxide Generation (Add NCS portion-wise at 0°C) B->C D 4. Reaction (Stir at RT, monitor by TLC) C->D E 5. Quench Reaction (Pour into ice-water) D->E F 6. Solvent Extraction (Ethyl Acetate) E->F G 7. Wash & Dry (Brine wash, dry over Na₂SO₄) F->G H 8. Concentrate (Rotary Evaporation) G->H I 9. Prepare Silica Gel Column H->I J 10. Elute with Solvent Gradient (Hexane/Ethyl Acetate) I->J K 11. Collect & Combine Fractions (Guided by TLC) J->K L 12. Final Product (Concentrate pure fractions) K->L

Caption: Synthesis and purification workflow for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.

Protocol 1.1: Detailed Synthesis Procedure

This protocol details the synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol from 2-chlorobenzaldoxime and propargyl alcohol.

Materials and Reagents

Reagent/MaterialQuantityMolar Eq.Notes
2-Chlorobenzaldoxime1.56 g1.0Starting material
Propargyl alcohol0.84 g (0.87 mL)1.5Dipolarophile
N-Chlorosuccinimide (NCS)1.47 g1.1Oxidant for nitrile oxide generation
N,N-Dimethylformamide (DMF)20 mL-Solvent
Pyridine0.1 mLcat.Base catalyst
Ethyl Acetate~150 mL-Extraction solvent
Hexane~200 mL-Chromatography eluent
Saturated Brine Solution50 mL-For washing
Anhydrous Sodium Sulfate~10 g-Drying agent
Silica Gel (230-400 mesh)~50 g-Stationary phase

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzaldoxime (1.0 eq.) and propargyl alcohol (1.5 eq.) in 20 mL of DMF. Add a catalytic amount of pyridine (~5 mol%).

  • Nitrile Oxide Generation: Cool the flask in an ice bath to 0°C. To the stirred solution, add N-Chlorosuccinimide (NCS, 1.1 eq.) portion-wise over 20 minutes.

    • Expert Insight: Portion-wise addition of NCS is critical. This controls the concentration of the highly reactive nitrile oxide intermediate, minimizing its dimerization into undesired furoxan byproducts and ensuring it reacts preferentially with the propargyl alcohol.[6]

  • Cycloaddition Reaction: After the complete addition of NCS, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane/Ethyl Acetate eluent system. The disappearance of the starting aldoxime indicates reaction completion.

  • Work-up: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate or oil may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine solution (1 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Section 2: Purification by Column Chromatography

Principle of Purification

Purification of isoxazole derivatives can be challenging due to the presence of regioisomers and byproducts with similar polarities.[4] Flash column chromatography on silica gel is the most effective method for isolating the desired product from unreacted starting materials and side products.[4]

Protocol 2.1: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude product with varying ratios of hexane and ethyl acetate. The ideal system should give the product spot an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column. Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 9:1 Hexane/Ethyl Acetate).

  • Loading the Sample: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal volume of ethyl acetate, adding silica, and evaporating the solvent. Carefully load the dried powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system (9:1 Hexane/EtOAc), gradually increasing the polarity (e.g., to 7:3, 1:1) to move the product down the column.

    • Self-Validating System: Collect fractions of ~10-15 mL and analyze each one by TLC. This ensures that only the fractions containing the pure product are combined, preventing cross-contamination.

  • Product Isolation: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to yield (4-(2-Chlorophenyl)isoxazol-5-yl)methanol as a purified solid or oil.

Section 3: Structural Characterization

Principle of Characterization

Unambiguous structural confirmation of the synthesized molecule is essential. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), provides comprehensive data on the molecular structure, functional groups, and molecular weight.[7]

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis Start Purified Product NMR NMR Spectroscopy ¹H NMR (Proton Environment) ¹³C NMR (Carbon Skeleton) Start->NMR FTIR FTIR Spectroscopy Functional Group ID (O-H, C=N, C-Cl) Start->FTIR MS Mass Spectrometry Molecular Weight (M+H)⁺ Isotopic Pattern (Cl) Start->MS End Structure Confirmed NMR->End FTIR->End MS->End

Caption: Workflow for the structural characterization of the final product.

Protocol 3.1: Spectroscopic Analysis Procedures
  • ¹H and ¹³C NMR Spectroscopy: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire spectra on a 400 MHz or higher instrument.[7] Key parameters for ¹³C NMR include a proton-decoupled pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

  • FTIR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or acquire the spectrum from a thin film by dissolving the sample in a volatile solvent and casting it onto a salt plate.[7]

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample (~10-100 µg/mL) in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion.

Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, ~7.2-7.8 ppm), Isoxazole proton (singlet, ~8.0-8.5 ppm), Methylene protons (-CH₂OH, singlet or doublet, ~4.5-5.0 ppm), Hydroxyl proton (-OH, broad singlet, variable ppm).
¹³C NMR Aromatic carbons (~120-140 ppm), Isoxazole ring carbons (~100-160 ppm), Methylene carbon (-CH₂OH, ~55-65 ppm).
FTIR (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~3100 (C-H aromatic stretch), ~1600-1450 (C=N and C=C ring stretches), ~1050 (C-O stretch), ~750 (C-Cl stretch).
HRMS (ESI) Calculated m/z for C₁₀H₈ClNO₂ [M+H]⁺: 210.0316. The presence of a prominent M+2 peak (~33% intensity of M peak) is expected due to the ³⁷Cl isotope.

Section 4: Applications in Drug Development

(4-(2-Chlorophenyl)isoxazol-5-yl)methanol is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate.[8] The primary alcohol offers a versatile synthetic handle for a variety of subsequent chemical transformations:

  • Esterification/Etherification: To explore structure-activity relationships by introducing different lipophilic or polar groups.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are precursors for forming amides, imines, or other heterocyclic rings.

  • Halogenation: Conversion to a chloromethyl or bromomethyl derivative provides an electrophilic site for nucleophilic substitution reactions.

These modifications allow for the rapid generation of a diverse library of compounds, which can be screened for biological activity against various targets in areas such as neurological disorders, inflammation, and infectious diseases.[1][8][9]

Section 5: Safety Precautions

Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Reagents: N-Chlorosuccinimide (NCS) is an oxidizing agent and an irritant. Handle with care. Pyridine and DMF are toxic; handle them in a well-ventilated fume hood.

  • Compound Handling: While specific toxicity data for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is not available, related isoxazole compounds are classified as acute oral toxins.[10] Assume the compound is harmful if swallowed and avoid inhalation or direct skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.
  • Chem-Impex. (n.d.). [3-(4-Chlorophenyl)-5-isoxazolyl]methanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Sigma-Aldrich. (n.d.). (3-(4-Chlorophenyl)isoxazol-5-yl)methanol AldrichCPR. Sigma-Aldrich.
  • BenchChem. (2025). Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. BenchChem.
  • RSC Publishing. (2013). Investigating of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. RSC.org.
  • S. G. Mahdavi, et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • S. S. Shaik, et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed to provide you, as a senior a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed to provide you, as a senior application scientist, with in-depth technical assistance to overcome common challenges and optimize your synthetic protocols for improved yields and purity. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section provides detailed solutions to common problems encountered during the synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, focusing on the prevalent and effective 1,3-dipolar cycloaddition route.

Issue 1: Low or No Yield of the Desired Isoxazole Product

Question: My 1,3-dipolar cycloaddition reaction between the in situ generated 2-chlorobenzonitrile oxide and propargyl alcohol is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this synthesis can stem from several factors related to the stability of the nitrile oxide intermediate, reaction conditions, and the purity of starting materials. A systematic approach to troubleshooting is recommended.[1]

Causality and Solutions:

  • Inefficient Nitrile Oxide Generation: The in situ generation of 2-chlorobenzonitrile oxide from 2-chlorobenzaldoxime is a critical step. Incomplete conversion will directly lead to low yields.

    • Optimization: Ensure the complete conversion of the aldoxime to the corresponding hydroximoyl chloride using an appropriate chlorinating agent like N-chlorosuccinimide (NCS). The subsequent elimination to form the nitrile oxide is typically achieved with a non-nucleophilic base like triethylamine. Monitor this step by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aldoxime.

  • Decomposition of Nitrile Oxide: Nitrile oxides are reactive intermediates and can dimerize to form furoxans, especially at higher concentrations or temperatures.[2]

    • Optimization: Perform the reaction at room temperature or below to minimize dimerization. Add the base (e.g., triethylamine) slowly to the mixture of the hydroximoyl chloride and propargyl alcohol to ensure the nitrile oxide reacts as it is formed.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a crucial role in the success of the cycloaddition.[2]

    • Optimization: A screening of solvents can be beneficial. While solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used, exploring others may improve solubility and reaction rates. Temperature control is key; while higher temperatures can increase the reaction rate, they also promote side reactions.[2] A gradual increase in temperature while monitoring the reaction can help find the optimal balance.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Starting Material Purity (2-chlorobenzaldoxime, propargyl alcohol) start->check_reagents check_generation Optimize Nitrile Oxide Generation (Chlorinating agent, Base) check_reagents->check_generation check_conditions Screen Reaction Conditions (Solvent, Temperature) check_generation->check_conditions check_workup Analyze Workup Procedure (Quenching, Extraction) check_conditions->check_workup success Improved Yield check_workup->success

Caption: A flowchart for troubleshooting low yields.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired isoxazole, but I am also observing significant amounts of side products, complicating purification and reducing the overall yield. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge in isoxazole synthesis. The primary culprits are often isoxazolines, oximes, and furoxans (nitrile oxide dimers).[3]

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Isoxazoline Incomplete oxidation of the initially formed cycloadduct.Use a mild oxidant or ensure aerobic conditions if the cyclization is not fully concerted.
Chalcone Oxime Reaction of hydroxylamine with the chalcone precursor if using a chalcone-based route.Optimize the pH; more basic conditions generally favor the Michael addition required for cyclization.[3]
Furoxan (Nitrile Oxide Dimer) Dimerization of the nitrile oxide intermediate.Maintain a low concentration of the nitrile oxide by slow addition of the base and keep the reaction temperature low.
Pyrazoline Contamination of hydroxylamine with hydrazine.Use high-purity hydroxylamine hydrochloride.[3]

Experimental Protocol for Minimizing Side Products:

A robust protocol for the synthesis of (3-aryl-isoxazol-5-yl)methanol derivatives involves the [3+2] cycloaddition of an in situ generated nitrile oxide with propargyl alcohol.[4]

  • Oxime Formation: React the corresponding benzaldehyde (e.g., 2-chlorobenzaldehyde) with hydroxylamine hydrochloride in a suitable solvent like pyridine or aqueous ethanol to form the aldoxime.[4][5]

  • Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the aldoxime and propargyl alcohol in a suitable solvent (e.g., CCl4, THF).[5]

    • Slowly add an oxidant like sodium hypochlorite (NaOCl) or a chlorinating agent followed by a base.[5] This generates the nitrile oxide in situ, which then undergoes cycloaddition with propargyl alcohol.

    • Maintain the reaction at a controlled temperature (e.g., 70°C) and monitor its progress using TLC.[5]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, from the reaction mixture. What are some effective purification strategies?

Answer: Purifying isoxazoles from a complex reaction mixture containing starting materials and side products with similar polarities can be challenging. A multi-step approach is often necessary.[3]

Recommended Purification Workflow:

PurificationWorkflow start Crude Reaction Mixture extraction Aqueous Workup & Extraction (e.g., Ethyl Acetate/Water) start->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography recrystallization Recrystallization (e.g., Ethanol/Hexane) chromatography->recrystallization final_product Pure (4-(2-Chlorophenyl)isoxazol-5-yl)methanol recrystallization->final_product

Caption: A standard workflow for product purification.

  • Aqueous Workup: After the reaction is complete, quench the mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[3]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution system of ethyl acetate and hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the product.

  • Recrystallization: After column chromatography, recrystallization can be used to obtain a highly pure, crystalline product. A solvent system like ethanol/water or ethyl acetate/hexane is often suitable.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the isoxazole core?

A1: The two most prevalent and versatile methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation reaction of 1,3-dicarbonyl compounds with hydroxylamine.[2] The reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine is also a widely used method.[2][6]

Q2: How does the choice of base and solvent impact the yield of the isoxazole?

A2: The base and solvent are critical parameters. In the synthesis from chalcones, a stronger base can promote the complete dehydration of the isoxazoline intermediate to the aromatic isoxazole, thus improving the yield.[3] In 1,3-dipolar cycloadditions, the solvent's polarity can influence the reaction rate and the stability of the nitrile oxide intermediate.[2] Screening different bases (e.g., NaOH, KOH, triethylamine) and solvents (e.g., ethanol, methanol, THF) is often necessary to find the optimal conditions for a specific substrate.[3]

Q3: Can microwave irradiation be used to improve the reaction yield and time?

A3: Yes, microwave-assisted synthesis has been shown to significantly accelerate isoxazole formation and improve yields in many cases.[7][8] The rapid heating provided by microwaves can reduce reaction times from hours to minutes. However, careful optimization of temperature and irradiation power is necessary to avoid decomposition of starting materials or products.[1]

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, there is growing interest in developing greener synthetic methods for isoxazoles. This includes the use of water as a solvent, employing organocatalysts, and utilizing energy-efficient methods like ultrasound irradiation.[7][9][10] These approaches can reduce the reliance on hazardous organic solvents and reagents.

Q5: What is the role of a catalyst in isoxazole synthesis?

A5: Catalysts can play a significant role in controlling the regioselectivity and improving the efficiency of isoxazole synthesis. For instance, in 1,3-dipolar cycloadditions, copper(I) and ruthenium catalysts are often used to control the regiochemical outcome, leading to specific isomers.[2] Lewis acids like boron trifluoride diethyl etherate can be used to activate carbonyl groups in the cyclocondensation of β-enamino diketones with hydroxylamine, influencing the regioselectivity of the reaction.[11]

III. References

  • Technical Support Center: Synthesis of Isoxazoles from Chalcones - Benchchem. (n.d.). Retrieved from

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). Retrieved from

  • Technical Support Center: Isoxazole Synthesis Optimization - Benchchem. (n.d.). Retrieved from

  • Optimization of the reaction conditions.NH 2 OH.HCl - ResearchGate. (n.d.). Retrieved from

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.). Retrieved from

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J. (2018, January 25). Retrieved from

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.). Retrieved from

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. (n.d.). Retrieved from

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Retrieved from

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Retrieved from

  • Preparation of 3,5-diaryl isoxazole scaffolds via the chalcone intermediate - ResearchGate. (n.d.). Retrieved from

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. (2014, January 27). Retrieved from

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Retrieved from

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). (2021, June 11). Retrieved from

  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanol - Chem-Impex. (n.d.). Retrieved from

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine - Benchchem. (n.d.). Retrieved from

  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN. (2023, December 8). Retrieved from

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. (2025, June 25). Retrieved from

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. (2026, February 12). Retrieved from

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

Welcome to the technical support center for the synthesis and optimization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to navigate the common challenges associated with the synthesis of this and related isoxazole derivatives.

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2][3] The synthesis of specifically substituted isoxazoles, such as (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, requires careful control of reaction conditions to ensure high yield, purity, and regioselectivity. This document synthesizes established chemical principles with practical, field-proven insights to empower you to overcome synthetic hurdles and achieve your research goals.

Section 1: Synthetic Strategy Overview

The most direct and reliable synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol typically involves a two-stage process. First, the construction of the core 4-(2-chlorophenyl)isoxazole ring bearing a functional handle at the C5 position, such as an aldehyde or ester. This intermediate is then reduced to the target primary alcohol.

A common and effective method for constructing the isoxazole ring is the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.[4] For the target molecule, this would involve a precursor like a 2-(2-chlorobenzoyl)-3-oxopropanal derivative. However, a more versatile approach often involves the formylation of a more accessible precursor, followed by reduction.

Below is a logical workflow for the synthesis.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Reduction Start Precursor: 1-(2-Chlorophenyl)ethan-1-one Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start->Vilsmeier Step 1a Intermediate Intermediate: 4-(2-Chlorophenyl)isoxazole-5-carbaldehyde Vilsmeier->Intermediate Step 1b: + NH2OH·HCl Reduction Selective Reduction (e.g., NaBH4) Intermediate->Reduction Workup Work-up & Purification (Chromatography/Crystallization) Reduction->Workup Product Final Product: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol Workup->Product

Caption: General two-stage synthetic workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the substituted isoxazole ring? A1: The two most versatile methods are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[4][5] The latter is often preferred for its operational simplicity and use of readily available starting materials.[4]

Q2: Why is regioselectivity a concern in isoxazole synthesis? A2: When using an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl groups can react with the two different nucleophilic centers of hydroxylamine, potentially leading to a mixture of two regioisomeric isoxazoles.[4] Controlling the reaction conditions (pH, temperature) or using pre-functionalized substrates like β-enamino diketones can provide excellent regiochemical control.[4]

Q3: How can I monitor the progress of the reduction step? A3: Thin-layer chromatography (TLC) is the most effective method. The starting material (aldehyde or ester) will have a different Rf value than the product alcohol. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates reaction progression.

Q4: Is the isoxazole ring stable under all conditions? A4: The isoxazole ring can be sensitive to certain conditions. It can be susceptible to cleavage under harsh basic or acidic conditions, especially at elevated temperatures.[6] Reductive cleavage can also occur with certain reducing agents (e.g., catalytic hydrogenation can sometimes affect the N-O bond). Therefore, mild workup and purification conditions are recommended.

Q5: Can I use microwave irradiation to accelerate the synthesis? A5: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for isoxazole formation.[6][7] Reactions that take hours under conventional heating can often be completed in minutes using a microwave reactor.[7]

Section 3: Troubleshooting Guide

Low yields and the formation of impurities are common hurdles. This section provides a systematic approach to diagnosing and solving these issues.

G cluster_0 Problem Analysis cluster_1 Potential Causes cluster_2 Solutions Start Low Yield or Impure Product CheckReagents Verify Purity of Starting Materials & Reagents Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions AnalyzeByproducts Identify Byproducts (TLC, LCMS, NMR) Start->AnalyzeByproducts Cause1 Poor Reagent Quality CheckReagents->Cause1 Cause2 Sub-optimal Conditions CheckConditions->Cause2 Cause3 Side Reactions (e.g., Oxime formation, Incomplete cyclization) AnalyzeByproducts->Cause3 Cause4 Product Decomposition AnalyzeByproducts->Cause4 Sol1 Purify/Replace Reagents Cause1->Sol1 Sol2 Optimize Temp, Solvent, Base Cause2->Sol2 Sol3 Adjust pH, Use Dehydrating Agent Cause3->Sol3 Sol4 Use Milder Work-up/Purification Cause4->Sol4

Caption: Logic diagram for troubleshooting synthesis issues.

Problem Probable Cause(s) Recommended Solutions
Low or No Yield of Isoxazole Intermediate 1. Poor Starting Material Quality: 1,3-dicarbonyl precursors can exist in keto-enol forms, affecting reactivity.[6] 2. Inappropriate Base/Solvent: The choice of base and solvent is critical for promoting the cyclocondensation and subsequent dehydration.[8][9] 3. Sub-optimal Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.[5]1. Verify Reagent Integrity: Ensure the purity of the hydroxylamine hydrochloride and the carbonyl precursor. 2. Screen Conditions: Systematically screen different bases (e.g., NaOH, KOH, NaOAc) and solvents (e.g., ethanol, methanol, acetic acid).[8] 3. Optimize Temperature: Gradually increase the temperature while monitoring the reaction by TLC. Consider using microwave irradiation to improve kinetics.[7][9]
Formation of Isoxazoline Byproduct Incomplete Dehydration: The initial cyclized intermediate (an isoxazoline) has not fully eliminated water to form the aromatic isoxazole ring.1. Use a Stronger Base: A stronger base can better facilitate the elimination step.[8] 2. Increase Temperature/Time: Prolonging the reaction time or increasing the temperature can drive the dehydration to completion.[8] 3. Add a Dehydrating Agent: Consider adding a mild dehydrating agent if other methods fail.
Formation of Chalcone Oxime Byproduct Reaction Favors Oximation: Conditions (e.g., pH) favor the simple formation of an oxime from the carbonyl precursor rather than the Michael addition needed for cyclization.1. Alter pH: A more basic medium typically favors the Michael addition required for the cyclization pathway.[8]
Low Yield in Reduction Step 1. Incorrect Reducing Agent: The chosen reducing agent may not be potent enough (for esters) or may cause side reactions. 2. Reaction Temperature: The reaction may be too sluggish at very low temperatures or uncontrollable at higher temperatures. 3. Degradation: The product or starting material may be degrading during the workup.1. Select Appropriate Reductant: Use NaBH₄ for aldehydes; it is mild and selective. For esters, LiAlH₄ is effective but more reactive. 2. Control Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. 3. Use Mild Work-up: Quench the reaction carefully with water or a mild acid at low temperatures.
Difficulty in Purification Similar Polarity: The desired product and byproducts (e.g., regioisomers, unreacted starting material) have very similar polarities, making chromatographic separation difficult.[6][8]1. Optimize Chromatography: Systematically screen different eluent systems for column chromatography using TLC. A mixture of three solvents or the addition of a small amount of acid or base can sometimes improve separation.[6] 2. Attempt Crystallization: If the product is a solid, crystallization from various solvent systems can be a highly effective purification method.[6]

Section 4: Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles for isoxazole synthesis and reduction. They should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 4-(2-Chlorophenyl)isoxazole-5-carbaldehyde

This protocol is based on the cyclocondensation of an in-situ generated β-ketoaldehyde equivalent with hydroxylamine.

  • Vilsmeier Reagent Formation (Pre-formation or in situ): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 5°C. The formation of the solid Vilsmeier reagent may be observed.[10][11]

  • Substrate Addition: After stirring for 30 minutes, add a solution of 1-(2-chlorophenyl)ethan-1-one (1.0 eq.) in a minimal amount of anhydrous DMF or other suitable solvent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).

  • Hydroxylamine Addition: Cool the reaction mixture back to room temperature. In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq.) and sodium acetate (3.0 eq.) in water or ethanol.

  • Cyclization: Carefully add the hydroxylamine solution to the reaction mixture. The pH should be adjusted to be slightly basic if necessary. Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC for the formation of the isoxazole product.

  • Work-up & Purification: After cooling, pour the reaction mixture into crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction to (4-(2-Chlorophenyl)isoxazol-5-yl)methanol
  • Setup: In a round-bottom flask, dissolve the 4-(2-chlorophenyl)isoxazole-5-carbaldehyde (1.0 eq.) in methanol or ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting aldehyde by TLC.

  • Work-up: Once the reaction is complete, cool the flask again to 0°C and carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute HCl.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude alcohol can be further purified by column chromatography or crystallization if necessary.

Section 5: Optimizing Reaction Parameters for Isoxazole Formation

The cyclocondensation step is often the most critical for overall yield and purity. The following table summarizes key parameters and their expected impact.

Parameter Options Rationale & Expected Impact Reference
Solvent Ethanol, Methanol, Acetic Acid, Water, DMFEthanol/Methanol: Common, effective protic solvents. Acetic Acid: Can act as both solvent and catalyst, favoring dehydration. Water: A green solvent option that has proven effective in some isoxazole syntheses.[12] DMF: Aprotic, high-boiling solvent suitable for higher temperature reactions.[8][12]
Base NaOH, KOH, NaOAc, Pyridine, Et₃NStrong Bases (NaOH, KOH): Effectively promote both condensation and dehydration but can cause side reactions.[8] Weaker Bases (NaOAc, Pyridine): Offer milder conditions, potentially reducing byproduct formation. The choice is highly substrate-dependent.[4][8]
Temperature Room Temp to Reflux (e.g., 80-100°C)Lower Temp: May lead to incomplete reaction or favor the formation of the isoxazoline intermediate. Higher Temp: Drives the dehydration to the aromatic isoxazole but can increase byproduct formation and potential decomposition.[5][8][5][8]
Energy Source Conventional Heating, Ultrasound, MicrowaveUltrasound/Microwave: Can dramatically increase reaction rates, shorten times, and improve yields by providing localized energy for the reaction. Often allows for lower bulk temperatures.[7][9]

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Biomedicine and Engineering. Available at: [Link]

  • Cyclocondensation pathways for the synthesis of isoxazole scaffolds. (n.d.). ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PMC. Available at: [Link]

  • Takikawa, H., Hikita, K., & Suzuki, K. (2008). ChemInform Abstract: Synthesis of Highly Functionalized Isoxazoles via Base-Promoted Cyclocondensation of Stable Nitrile Oxides with Active Methylene Compounds. ChemInform. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2016). PMC. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available at: [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). ACS Publications. Available at: [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE. Available at: [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2012). Der Pharma Chemica. Available at: [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (2014). ResearchGate. Available at: [Link]

  • Preparation of 3,5-diaryl isoxazole scaffolds via the chalcone intermediate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). ACS Publications. Available at: [Link]

  • Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. (2021). RSC Publishing. Available at: [Link]

  • Mechanism of formation of isoxazole-5-carboxamides 6. (n.d.). ResearchGate. Available at: [Link]

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). (2021). HETEROCYCLES. Available at: [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021). PMC. Available at: [Link]

Sources

Troubleshooting

Analysis of impurities in (4-(2-Chlorophenyl)isoxazol-5-yl)methanol samples

Welcome to the Technical Support Center for the structural and chromatographic analysis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol . As an intermediate often associated with the synthesis of bioactive isoxazole-derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural and chromatographic analysis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol . As an intermediate often associated with the synthesis of bioactive isoxazole-derivatives (such as isoxazolyl penicillins), achieving stringent analytical control over its purity is critical.

This guide is designed for analytical scientists and drug development professionals. It synthesizes proven chromatographic principles with structural diagnostics to help you autonomously troubleshoot impurity spikes, baseline anomalies, and degradation pathways.

Quantitative Impurity Profiling Data

Understanding the chemical origin of your impurities is the first step in method optimization. The isoxazole ring's electron-withdrawing nature, combined with the steric hindrance of the ortho-chlorine atom, creates specific degradation and synthetic impurity pathways[1][2].

Table 1: Common Impurities and Analytical Signatures

Impurity TypeStructural Origin / CausalityExpected MS ShiftRelative Retention Time (RRT)*Limit of Detection (LOD)
Regioisomer Formed during [3+2] cycloaddition (e.g., 3-(2-chlorophenyl) variant)None (Isobaric)0.92 - 0.980.01%
Over-Oxidation C5-hydroxymethyl oxidation to Carbaldehyde-2 Da1.150.05%
Over-Oxidation C5-hydroxymethyl oxidation to Carboxylic Acid+14 Da0.65 (pH dependent)0.02%
Ring-Cleavage Thermal/pH-induced degradation to β-enamino diketoneVariable0.40 - 0.600.03%
Dechlorination Catalytic cleavage of the phenyl ring's Cl atom-34 Da0.850.02%

*RRT values are approximate and based on standard C18 reversed-phase (RP-HPLC) gradient methods.

Impurity Diagnostic Workflow

Use the following decision matrix to correlate mass-spectrometry outputs with actionable chromatographic adjustments.

Workflow A 1. Isolate Unknown Impurity (LC-DAD/MS) B 2. MS m/z Diagnostic A->B C1 Δm/z = 0 (Isobaric) B->C1 M+H matches API C2 Δm/z = -2 or +14 (Oxidation) B->C2 Mass Shift C3 Loss of Fragment (Ring Cleavage) B->C3 MS/MS variation D1 Regioisomer (e.g., 3-substituted) Action: Mixed-mode HPLC C1->D1 D2 Aldehyde/Acid Degradant Action: Argon sparge & cool C2->D2 D3 Dechlorination / Hydrolysis Action: Check buffer pH C3->D3

LC-MS based diagnostic workflow for isolating isoxazole impurities.

Troubleshooting Guides & FAQs

Q1: We are observing a closely eluting shoulder peak (RRT ~0.95) with the same m/z as the main API. Standard C18 gradients fail to resolve it. What is the mechanism, and how do we separate it? Causality & Solution: This is likely a regioisomer. During the ultrasonic or traditional synthesis of the isoxazole ring (such as through Claisen condensation or 1,3-dipolar cycloaddition), the orientation of precursors can yield closely related regioisomers[2]. Because the hydrophobic footprint of these regioisomers is nearly identical, a standard alkyl C18 stationary phase cannot differentiate them. To resolve this, you must exploit minor dipole moment differences. Switch to a column with mixed-mode functionality or specific low-silanol activity (e.g., a Newcrom R1 column) which is highly effective for isoxazole derivatives[3]. Adjusting the mobile phase to an acidic pH (~4.0) using phosphate or formate buffers will suppress residual silanol ionization and drastically sharpen the peaks[1][4].

Q2: During accelerated stability testing, a +14 Da mass shift impurity appears. What is the degradation pathway? Causality & Solution: The primary alcohol at the C5 position of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is highly reactive. Under oxidative stress or in the presence of trace transition metals, it readily oxidizes first to an aldehyde (-2 Da) and subsequently to a carboxylic acid (+14 Da). Prevention: Ensure that sample diluents are freshly prepared and degassed. Store stock solutions in amber vials under an argon blanket. If the impurity is forming during analytical prep, add a trace amount of an antioxidant (like BHT) to your sample diluent to quench the radical oxidation pathway.

Q3: Why am I seeing severe baseline drift and peak tailing during UV detection? Causality & Solution: The nitrogen atom embedded in the isoxazole ring acts as a weak Lewis base. In mildly acidic or neutral unbuffered mobile phases, this nitrogen interacts non-covalently with free, unendcapped silanols on the silica backbone of the column. Fix: Ensure your mobile phase is tightly buffered. A 0.02 M aqueous potassium dihydrogen phosphate buffer adjusted to pH 4.0 is highly effective at masking silanol interactions for benzisoxazole and isoxazole species[1]. Alternatively, use an ultra-endcapped column.

Self-Validating Experimental Protocol: LC-MS Method Optimization

To definitively separate the (4-(2-Chlorophenyl)isoxazol-5-yl)methanol from its regioisomeric and oxidative impurities, utilize the following self-validating methodology. This protocol builds in explicit criteria to assure data integrity before proceeding.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare a 0.02 M potassium dihydrogen phosphate (

    
    ) solution. Adjust to pH 4.0 using orthophosphoric acid[1]. Mechanistic note: The pH 4.0 environment ensures the isoxazole nitrogen remains strictly non-ionized while suppressing silanol interactions.
    
  • Organic (Mobile Phase B): Acetonitrile : Methanol (50:50, v/v). Using a dual-organic modifier alters the solvation shell of the isoxazole, enhancing regioisomer resolution.

Step 2: Sample Preparation & Spiking

  • Dissolve 10 mg of the sample in 10 mL of Methanol to create a 1 mg/mL stock[5].

  • Validation Spike: Deliberately spike the sample with 0.1% hydrogen peroxide (

    
    ) and heat at 40°C for 2 hours to forcefully generate the C5-carbaldehyde and carboxylic acid degradants. This acts as your standard system suitability mixture.
    

Step 3: Chromatographic Execution

  • Column: High-purity silica C8 or C18 (e.g., 150 x 4.6 mm, 3 µm) or a specialized Newcrom R1[1][3].

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: Ramp to 60% B

    • 15-20 min: Hold at 60% B

  • Detection: UV at 254 nm and 280 nm[1][4]; MS operating in Positive ESI mode.

Step 4: System Suitability Test (SST) – The Self-Validation Gate Before analyzing unknown batches, evaluating the forced-degradation injection is mandatory.

  • Check 1 (Resolution): Measure the resolution (

    
    ) between the main peak and the artificially generated +14 Da oxidation peak.
    
    • Decision: If

      
      , the organic ramp is too steep. Decrease the gradient slope (e.g., ramp to 50% B instead of 60% B over 10 minutes) to increase stationary phase interaction time.
      
  • Check 2 (Sensitivity): Ensure the Signal-to-Noise (S/N) ratio of the 0.05% expected LOD peak is

    
    .
    
    • Decision: If S/N < 10, recalibrate the MS detector or clean the ESI source, as ion suppression from the phosphate buffer may be occurring. (If linking to MS, swap the phosphate buffer for 0.1% Formic Acid[3]).

References

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLJUHfHtVw5Gumgm3p8jaqSycoTOMuKaXyw8xsO5UxWXMn4DuUtIBvzQI0Qlyiao9iJEdZryYjqPbDKp5RStBdL9SnELLfl1vLCvrazitPZu178Xhx_EzMS2Q4kCnRbxlICSHBeBV6KlnPMd412fvMRalO3T1T9jLPdFrErc=]
  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIcXpVZHxmb04QOJq1QtIp6OjaWNz7irgWVbD7pqnLk5cuqQsqoNUqMdV62J3Wmy60Nqs5DqvEXsmgRHPcQqkPmOYWENrSGY9eZIxDSIDfaD8ajSzkw4dqVcNq7l3ZW2cstZGYpnXJYDml8AA=]
  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5_VoMMDd_jEqAGYd-M6JyLRkT5lUtYzWL504R-Ozuq6Xi7-My9nQ0uVuLKhgp6gByw0nszS2JBYhn1rimvbydnVz3_fayw-Re1OYVaN0GSdFZgkgoLAD77YH3jL0ZxR2FSBfk55XTJwNnwMU=]
  • Validation of a Novel HPLC-UV Method for 5-Fluorobenzo[c]isoxazole-3-carbonitrile. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB59TiVBua9Q06OFJbfR7INZA0QMTDytOjauFL-MEido3y3ACNq7NOvEAXWYQtlpvufdqRbXXsqkRhkPc9gaQpp1ckUOn1unlSIkvTx9lEVvWWPAM22ZzSzLYFW1butHqcFa8mkCgSYZJvt_XVBmvsbGsmW94rf-BJsWHGTxTEJ5lB4xEA4eRxODIPJeoDTm6EQSdnKiBir9iTRZnmldC0o17uc-ZTKBENLCHadgzbhI1IKV3WBaPbSMfjqe7lF-KAf1I=]
  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWYTSoPCqPvD52wrcWNwPunEr7DhdpnN1MMz4odp5mWPU206dbG7xny8M2mhVbytSNULgmANsVDSG--IjhVocWsyu56NLU4ZGbv7e9R9pzoIm03HmUAnsA1uhbtQjfC9s2HGpaGebaUZ72_w==]

Sources

Optimization

Technical Support Center: Degradation Pathways of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

Welcome to the technical support center for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the degradation pathways of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the significance of studying the degradation pathways of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol?

A1: Understanding the degradation pathways is a critical component of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies, often called forced degradation or stress testing, help to:

  • Identify Potential Degradants: This is crucial for impurity profiling and ensuring the safety and efficacy of the final drug product.[1][3][4]

  • Elucidate Degradation Mechanisms: Knowledge of how the molecule breaks down under different conditions (e.g., acid, base, light, heat, oxidation) informs formulation development, packaging, and storage requirements.[1][4][5]

  • Develop Stability-Indicating Analytical Methods: Forced degradation studies are essential for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][6][7]

Q2: What are the key structural features of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol that might influence its stability?

A2: The stability of this molecule is influenced by several key features:

  • Isoxazole Ring: The isoxazole ring is a five-membered heterocycle containing a relatively weak N-O bond, which is often the initial site of degradation under various conditions, including thermal, photolytic, and some chemical stressors.[3][8][9]

  • 2-Chlorophenyl Group: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the electron density of the isoxazole ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack.

  • Methanol Group: The primary alcohol (-CH2OH) at the 5-position of the isoxazole ring is susceptible to oxidation to an aldehyde or carboxylic acid.

Specific Degradation Pathways

Q3: What are the expected degradation pathways for (4-(2-Chlorophenyl)isoxazol-5-yl)methanol under hydrolytic (acidic and basic) conditions?

A3: The isoxazole ring is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acidic Hydrolysis: Under acidic conditions, the isoxazole ring can undergo cleavage.[10][11] The specific degradation products will depend on the exact conditions, but generally involves the opening of the isoxazole ring.

  • Basic Hydrolysis: Base-catalyzed hydrolysis is also a common degradation pathway for isoxazoles.[10][12][13] For some isoxazole-containing compounds, this can lead to ring opening to form a cyanoenol metabolite.[12] For (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, this could potentially lead to the formation of a β-ketonitrile derivative.

Q4: How does oxidation affect the stability of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol?

A4: The molecule has two primary sites susceptible to oxidation:

  • Methanol Group: The primary alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid.

  • Isoxazole Ring: While generally less susceptible to oxidation than the methanol group, strong oxidizing agents can lead to ring cleavage. Studies on similar structures have shown that oxidation can result in the formation of nitriles.[14]

Q5: What is the likely outcome of photolytic stress on this compound?

A5: The isoxazole ring is known to be photosensitive.[9][15][16] Upon exposure to UV light, the weak N-O bond can cleave, leading to a variety of rearrangement products.[3][9] A common photochemical rearrangement for isoxazoles is isomerization to an oxazole via an azirine intermediate.[9][17][18] The chlorophenyl group may also be susceptible to dechlorination under certain photolytic conditions.[19]

Q6: What can be expected under thermal stress?

A6: Thermal degradation of isoxazoles often involves cleavage of the N-O bond, leading to a cascade of rearrangements.[3][8][20][21] The primary products can include nitriles, ketenimines, and carbon monoxide, depending on the substitution pattern and the temperature.[3][8][20][21] For (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, thermal stress could lead to complex mixtures of degradation products arising from both isoxazole ring fragmentation and reactions of the substituent groups.

Troubleshooting Guide

Problem 1: My forced degradation study shows less than the target 5-20% degradation. What should I do?

Solution:

According to ICH guidelines, a target degradation of 5-20% is recommended to ensure that the analytical method is truly stability-indicating.[1] If you are not achieving this level of degradation, consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic and oxidative studies, incrementally increase the concentration of the acid, base, or oxidizing agent.

  • Increase Temperature: For thermal and hydrolytic studies, increasing the temperature in 10°C increments above the accelerated stability testing temperature can enhance degradation rates.[1][22][23]

  • Extend Exposure Time: Gradually increase the duration of exposure to the stress condition.

  • Increase Light Intensity (for photostability): If using a photostability chamber, ensure the light intensity and exposure duration meet ICH Q1B guidelines.

Problem 2: I am observing a large number of degradation products, making the chromatogram difficult to interpret. How can I simplify the analysis?

Solution:

A complex degradation profile can be challenging. Here are some strategies to manage this:

  • Optimize Chromatographic Method: The first step is to ensure your HPLC method is well-optimized for resolution. Consider adjusting the gradient slope, mobile phase composition, column chemistry, and temperature.

  • Time-Point Analysis: Analyze samples at multiple time points during the degradation study. This can help distinguish primary degradants from secondary and tertiary products that form over time.

  • Use High-Resolution Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer, particularly a high-resolution instrument, is invaluable for identifying and characterizing degradation products.[6][7][24] It allows for the determination of molecular formulas and fragmentation patterns, which are crucial for structural elucidation.

Problem 3: I am not sure if a peak in my chromatogram is a true degradant or an artifact. How can I confirm?

Solution:

It is important to differentiate between true degradation products and artifacts from the experimental conditions.

  • Analyze a Blank Sample: Always run a blank sample (matrix without the API) that has been subjected to the same stress conditions. This will help identify any peaks originating from the degradation of the solvent or reagents.[4]

  • Compare with an Unstressed Sample: Compare the chromatogram of the stressed sample with that of an unstressed control sample of the API.[4] Any new peaks in the stressed sample are likely degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the API and any new peaks. This can help determine if a peak is comprised of a single component.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general steps for conducting forced degradation studies on (4-(2-Chlorophenyl)isoxazol-5-yl)methanol in accordance with ICH guidelines.[1][2][22]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.[6]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • After each time point, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[6]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours).

    • After each time point, neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Expose the solid API powder to a dry heat of 80°C for a specified period (e.g., 24, 48, 72 hours).

    • After exposure, dissolve an appropriate amount of the powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid API powder and a 100 µg/mL solution of the API to UV light (254 nm) and visible light in a photostability chamber for a specified duration, following ICH Q1B guidelines.

    • For the solid sample, dissolve an appropriate amount in the mobile phase to achieve a final concentration of 100 µg/mL after exposure.

3. Control Samples:

  • Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress conditions.

  • Prepare blank samples for each stress condition by subjecting the solvent/reagent mixture without the API to the same conditions.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method, preferably with a PDA and a mass spectrometer detector.

Analytical Method: Stability-Indicating HPLC-UV/MS
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, PDA detector, and a mass spectrometer.[6]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection at a wavelength that provides good sensitivity for the parent compound and potential degradants. Mass spectrometry in both positive and negative electrospray ionization (ESI) modes over a mass range of m/z 100-1000.[6]

Data Presentation and Visualization

Table 1: Summary of Recommended Stress Conditions and Potential Degradation Products
Stress ConditionTypical ParametersPotential Degradation ProductsPrimary Site of Attack
Acid Hydrolysis 0.1 N HCl, 60°CRing-opened productsIsoxazole Ring
Base Hydrolysis 0.1 N NaOH, RTβ-Ketonitrile, other ring-opened productsIsoxazole Ring
Oxidation 3% H₂O₂, RTAldehyde, Carboxylic Acid, NitrilesMethanol group, Isoxazole Ring
Thermal 80°C (solid)Nitriles, Ketenimines, COIsoxazole Ring
Photolytic UV (254 nm) & VisOxazole isomer, Azirine intermediate, Dechlorinated productsIsoxazole Ring, Chlorophenyl group
Diagrams

G cluster_stress Stress Conditions cluster_api API cluster_degradants Potential Degradants Acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) API (4-(2-Chlorophenyl)isoxazol-5-yl)methanol Acid->API Base Basic Hydrolysis (e.g., 0.1 N NaOH, RT) Base->API Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->API Thermal Thermal (e.g., 80°C) Thermal->API Photo Photolytic (e.g., UV 254 nm) Photo->API Degradant1 Ring-Opened Products API->Degradant1 Degradant2 Aldehyde/Carboxylic Acid API->Degradant2 Degradant3 Oxazole Isomer API->Degradant3 Degradant4 Dechlorinated Products API->Degradant4

Caption: General workflow for forced degradation studies.

G cluster_workflow Analytical Workflow Start Prepare Stressed Samples HPLC HPLC Separation (Stability-Indicating Method) Start->HPLC PDA PDA Detection (Peak Purity & Quantification) HPLC->PDA MS Mass Spectrometry (Identification & Structural Elucidation) HPLC->MS Data Data Analysis & Reporting PDA->Data MS->Data

Caption: Analytical workflow for degradation product analysis.

References

  • Nunes, C. et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society, 133(45), 18911-18923. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Russo, D. et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • El-Subbagh, H. I. et al. (1998). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 443-451. [Link]

  • Russo, D. et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. figshare. [Link]

  • Alsante, K. M. et al. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 31(3), 60-74.
  • Lifshitz, A. et al. (1993). Thermal Decomposition of Isoxazole. Experimental and Modeling Study. The Journal of Physical Chemistry, 97(50), 13340-13345.
  • Dong, M. W. (2022). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America, 40(4), 164-173.
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Fifty-second report. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Bracken, C., & Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. The Journal of Organic Chemistry, 85(4), 2607-2617.
  • European Medicines Agency. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Nunes, C. S. et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study.
  • Pavlik, J. W. et al. (2021). Divergent photochemical ring-replacement of isoxazoles.
  • Dong, W. et al. (2012). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. Journal of Agricultural and Food Chemistry, 60(35), 8684-8691.
  • Waters Corporation. (2022). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube. [Link]

  • Slideshare. (n.d.).
  • Salgado-Zamora, H. et al. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate.
  • Academia.edu. (n.d.). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene.
  • Manzo, R. H., & De Bertorello, M. M. (1973). Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. Journal of Pharmaceutical Sciences, 62(1), 154-158.
  • Kalgutkar, A. S. et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide and its facile, non-enzymatic cleavage to the active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 31(9), 1143-1149.
  • ResearchGate. (n.d.).
  • Patel, Y. P. et al. (2012). Forced Degradation – A Review. International Journal of Pharmaceutical Research & Allied Sciences, 1(1), 1-13.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Kamberi, M. et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Trilleras, J. et al. (2021).
  • Usanov, D. L. et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3844.
  • de Oliveira, A. R. M. et al. (2011). Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 369-374.
  • Wikipedia. (n.d.). Isoxazole.
  • PubMed. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • PubMed. (2014).
  • Chem-Impex. (n.d.). [3-(4-Chlorophenyl)-5-isoxazolyl]methanol.
  • ResearchGate. (2021). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
  • BenchChem. (2025). A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol.
  • Sigma-Aldrich. (n.d.). (3-(4-Chlorophenyl)isoxazol-5-yl)methanol AldrichCPR.

Sources

Troubleshooting

Minimizing by-product formation in isoxazole synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of isoxazoles. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.

Introduction to Isoxazole Synthesis and Common Pitfalls

The isoxazole core is a valuable scaffold in medicinal chemistry and materials science.[1][2][3][4] The two most prevalent synthetic routes to this heterocycle are the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[5][6][7] While powerful, both methods can be plagued by the formation of undesirable by-products, primarily regioisomers and dimers. This guide will dissect these common issues and provide robust solutions to mitigate them.

Troubleshooting Guide 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful method for constructing the isoxazole ring. However, the high reactivity of the nitrile oxide intermediate can lead to self-condensation, forming furoxan by-products. Additionally, the use of unsymmetrical alkynes can result in the formation of a mixture of regioisomers.

FAQ 1: I am observing a significant amount of furoxan by-product in my reaction. How can I prevent the dimerization of my nitrile oxide?

Answer: The dimerization of nitrile oxides to form furoxans is a common side reaction that competes with the desired [3+2] cycloaddition.[8][9] This occurs when the concentration of the nitrile oxide in the reaction mixture is too high. To suppress this, the nitrile oxide should be generated in situ and trapped by the alkyne as it is formed.

Here are several strategies to minimize furoxan formation:

  • Slow Addition of Precursor: The most effective method is the slow, controlled addition of the nitrile oxide precursor (e.g., hydroximoyl chloride or aldoxime) to a solution containing the alkyne and any necessary reagents for in situ generation (e.g., a base or an oxidant).[8][9] This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cycloaddition pathway over the dimerization reaction.[9]

  • Catalysis: Certain catalysts have been shown to promote the [3+2] cycloaddition over dimerization. For instance, copper(I) catalysts are often used in the synthesis of isoxazoles from terminal alkynes and can help to accelerate the desired reaction.[10]

Experimental Protocol: Minimizing Furoxan Formation via Slow Addition

  • To a stirred solution of the alkyne (1.0 eq.) in a suitable solvent (e.g., THF, CH2Cl2), add the base (e.g., triethylamine, 1.2 eq.).

  • In a separate flask, prepare a solution of the hydroximoyl chloride (1.1 eq.) in the same solvent.

  • Using a syringe pump, add the hydroximoyl chloride solution to the alkyne solution over a period of 2-4 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the standard work-up procedure.

FAQ 2: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the alkyne and the nitrile oxide.[11][12] Controlling these factors is key to obtaining a single regioisomer.

Strategies for Controlling Regioselectivity:

StrategyPrincipleExample Application
Steric Hindrance A bulkier substituent on the alkyne or nitrile oxide will direct the cycloaddition to minimize steric clash.Using a bulky protecting group on one of the substituents can favor the formation of one regioisomer.
Electronic Effects The electronic nature of the substituents on both the alkyne and nitrile oxide influences the orbital coefficients, thereby directing the regioselectivity.Electron-withdrawing groups on the alkyne often favor the formation of the 3-substituted-5-aryl isoxazole.
Catalysis Lewis or Brønsted acids can pre-coordinate to the reactants, altering their electronic properties and influencing the regiochemical outcome.[12]The use of a Lewis acid like BF₃·OEt₂ has been shown to control regioselectivity in certain cases.[1][12]
Substrate Modification The use of vinylphosphonates bearing a leaving group can control the regioselectivity to yield either 3,5- or 3,4-disubstituted isoxazoles.[11]

Workflow for Optimizing Regioselectivity:

start Mixture of Regioisomers Observed cond1 Are steric factors on the alkyne and nitrile oxide significantly different? start->cond1 action1 Modify substituents to enhance steric differentiation. cond1->action1 No cond2 Can electronic properties be modulated? cond1->cond2 Yes action1->cond2 action2 Introduce electron-withdrawing or -donating groups. cond2->action2 Yes cond3 Have you tried catalytic conditions? cond2->cond3 No action2->cond3 action3 Screen Lewis or Brønsted acid catalysts. cond3->action3 No end Improved Regioselectivity cond3->end Yes action3->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

Troubleshooting Guide 2: Cyclocondensation of 1,3-Dicarbonyl Compounds and Hydroxylamine

The Claisen isoxazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is a classic and widely used method.[1][7] However, a significant drawback of this approach, particularly with unsymmetrical 1,3-dicarbonyls, is the frequent formation of a mixture of regioisomeric isoxazoles.[1][7]

FAQ 3: I am getting a mixture of two isoxazole regioisomers from my unsymmetrical 1,3-dicarbonyl. How can I favor the formation of a single isomer?

Answer: The formation of regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound reacting with the amine and hydroxyl moieties of hydroxylamine.[6] Achieving regiocontrol requires differentiating the reactivity of these two carbonyl groups.

Key Strategies for Regiocontrol:

  • pH Adjustment: The pH of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack. Acidic conditions can often favor the formation of one isomer over the other.[12]

  • Solvent Effects: The polarity of the solvent can impact the keto-enol equilibrium of the 1,3-dicarbonyl and the reactivity of the hydroxylamine, thereby influencing the regiochemical outcome.[1][12] Experimenting with different solvents such as ethanol, methanol, or acetonitrile is recommended.[12]

  • Use of β-Enamino Diketones: Converting the 1,3-dicarbonyl to a β-enamino diketone provides excellent regiochemical control.[1][13] The enamino group effectively protects one of the carbonyls, directing the initial attack of hydroxylamine to the remaining carbonyl group.[1][13]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can selectively activate one of the carbonyl groups towards nucleophilic attack, leading to improved regioselectivity.[1]

Table: Effect of Reaction Conditions on Regioselectivity in the Synthesis from a β-Enamino Diketone

EntrySolventAdditiveRatio of RegioisomersYield (%)Reference
1CH₃CNNone1:185[1]
2EtOHNone3:182[1]
3CH₃CNPyridine>99:192[1]
4CH₂Cl₂BF₃·OEt₂1:>9995[1]

Experimental Protocol: Regioselective Synthesis using a β-Enamino Diketone and BF₃·OEt₂

  • To a solution of the β-enamino diketone (1.0 eq.) in CH₂Cl₂ (0.1 M), add hydroxylamine hydrochloride (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway Diagram:

cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Hydroxylamine cluster_2 β-Enamino Diketone A R1-C(O)-CH2-C(O)-R2 C Mixture of Regioisomers A->C B NH2OH B->C E Single Regioisomer B->E C->E  Optimization (pH, Solvent, Lewis Acid) D R1-C(O)-CH=C(NR'2)-R2 D->E

Caption: Strategies to achieve regiocontrol in isoxazole synthesis.

General Troubleshooting: Purification

FAQ 4: I am having difficulty purifying my crude isoxazole product from unreacted starting materials and by-products.

Answer: Effective purification is crucial for obtaining a high-purity isoxazole product. The choice of purification method will depend on the physical properties of your compound and the impurities present.

  • Column Chromatography: This is the most common and versatile method for purifying isoxazoles. Silica gel is typically used as the stationary phase, with a gradient of non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) solvents as the mobile phase.

  • Recrystallization: If your isoxazole is a solid, recrystallization can be a highly effective purification technique. Common solvent systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/pentane.[14]

  • Acid-Base Extraction: The basic nitrogen atom in the isoxazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the isoxazole, which then partitions into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the purified isoxazole is extracted back into an organic solvent.

  • Trituration: If the crude product is an oil or an amorphous solid, trituration with a solvent in which the desired product is sparingly soluble can help to remove more soluble impurities and potentially induce crystallization.[14]

References

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar. Available at: [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. Available at: [Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles | Organic Letters - ACS Publications. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines - ChemRxiv. Available at: [Link]

  • Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase | ChemRxiv. Available at: [Link]

  • synthesis of isoxazoles - YouTube. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide | Zanco Journal of Medical Sciences (ZJMS). Available at: [Link]

  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Strategic Guide to Validating the Biological Activity of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol: A Novel Isoxazole Derivative

Introduction: Charting a Course for a Novel Compound The field of drug discovery is a relentless pursuit of novel chemical entities with therapeutic potential. The compound (4-(2-Chlorophenyl)isoxazol-5-yl)methanol repre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting a Course for a Novel Compound

The field of drug discovery is a relentless pursuit of novel chemical entities with therapeutic potential. The compound (4-(2-Chlorophenyl)isoxazol-5-yl)methanol represents one such entity. As a member of the isoxazole family—a class of heterocyclic compounds known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antibacterial properties—it holds considerable promise.[1][2][3] However, a thorough review of existing literature reveals a gap in our understanding of its specific biological functions.

This guide, therefore, is not a retrospective comparison but a prospective roadmap. It is designed for researchers, scientists, and drug development professionals to systematically validate the biological activity of this novel compound. We will outline a multi-tiered experimental approach, from broad initial screening to focused mechanism-of-action studies, providing the rationale behind each step and detailed protocols for execution. Our objective is to build a self-validating system of inquiry that establishes a clear, data-supported profile of the compound's therapeutic potential.

Part 1: Foundational Strategy - From Structural Clues to Testable Hypotheses

The structure of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol itself provides the initial clues for our investigation. The isoxazole ring is a well-established pharmacophore present in several FDA-approved drugs, suggesting a high potential for biological activity.[1][4] The presence of a chlorophenyl group can also significantly influence a molecule's pharmacological properties.[4]

Given the broad activities of isoxazole derivatives, a logical starting point is to screen for two of the most impactful therapeutic areas: oncology and inflammation .[1][3] Chronic inflammation is a known driver of many cancers, and the signaling pathways often overlap, particularly concerning the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[5][6] Dysregulation of the NF-κB pathway is implicated in both inflammatory diseases and cancer, making it an attractive target for initial investigation.[6][7]

Our validation strategy will therefore proceed in three tiers:

  • Tier 1: Primary Screening - Broad cytotoxicity screening against a panel of cancer cell lines and an assessment of anti-inflammatory potential via an NF-κB activity assay.

  • Tier 2: Hit Confirmation and Potency Assessment - For any positive "hits" from Tier 1, we will perform dose-response studies to determine the compound's potency (IC50) and compare it against an established drug.

  • Tier 3: Mechanism of Action (MoA) Elucidation - Once a confirmed activity and its potency are established, we will investigate the underlying molecular mechanism. For an anticancer hit, this would involve assays for apoptosis (programmed cell death).

Part 2: Tier 1 - Casting a Wide Net for Biological Activity

The initial goal is to efficiently determine if (4-(2-Chlorophenyl)isoxazol-5-yl)methanol has any measurable effect in our chosen areas of interest.

Experiment 1A: Anticancer Cytotoxicity Screening

Causality: Before we can claim any specific anticancer activity, we must first determine if the compound is cytotoxic, meaning it can kill cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability and is widely used for preliminary anticancer screening.[8][9][10] It measures the metabolic activity of mitochondria, which is directly proportional to the number of living cells.

Methodology: We will screen the compound against a panel of human cancer cell lines representing different cancer types, for instance:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • Huh7: Hepatocellular carcinoma

Comparator: Doxorubicin, a well-characterized chemotherapy agent, will be used as a positive control to validate the assay's performance.

Experiment 1B: Anti-Inflammatory Potential Screening

Causality: To quickly assess anti-inflammatory potential, we will target the NF-κB signaling pathway.[5] This pathway is a central hub for inflammatory responses.[6] When activated by stimuli like TNF-α, the NF-κB p65 subunit translocates to the nucleus to activate pro-inflammatory gene expression.[11] An inhibitor can block this process.[5][12] A reporter assay provides a clear and quantifiable readout of pathway inhibition.

Methodology: We will use a HEK293 cell line stably transfected with an NF-κB luciferase reporter. Cells will be stimulated with TNF-α to activate the pathway in the presence or absence of our test compound.

Comparator: Bay 11-7082, a known and potent inhibitor of the NF-κB pathway, will serve as the positive control.

Part 3: Tier 2 - Confirming Hits and Quantifying Potency

A positive result in Tier 1 is merely an indicator. The next critical step is to confirm this "hit" and quantify its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the biological process by 50%.

Causality: A single-point screen can be misleading due to experimental artifacts. A dose-response curve validates the initial finding by demonstrating a concentration-dependent effect. A lower IC50 value indicates higher potency, which is a crucial parameter for a potential drug candidate.

Methodology: Based on the results from Tier 1, we will select the most sensitive cancer cell line (e.g., MCF-7) or the NF-κB reporter line. The cells will be treated with a serial dilution of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, typically spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM). The same assay (MTT or NF-κB luciferase) will be performed, and the results will be plotted to generate a sigmoidal dose-response curve.

Data Presentation: Hypothetical IC50 Comparison

Let's assume our compound showed promising activity against the MCF-7 breast cancer cell line. The data would be summarized as follows:

CompoundTarget Cell LineAssayIC50 (µM)
(4-(2-Chlorophenyl)isoxazol-5-yl)methanolMCF-7MTT5.2
Doxorubicin (Comparator)MCF-7MTT0.8

This table illustrates how the potency of the novel compound is directly and quantitatively compared against a gold-standard drug.

Part 4: Tier 3 - Unveiling the Mechanism of Action (MoA)

With a confirmed, potent activity, the final step in this initial validation is to understand how the compound works. If the compound is cytotoxic to cancer cells, a key question is whether it induces apoptosis, a clean and controlled form of cell suicide that is a hallmark of many effective cancer therapies.

Causality: A critical component of the apoptotic pathway is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[13] These enzymes are the executioners of apoptosis, cleaving key cellular substrates and leading to the characteristic morphological changes of cell death.[14] Measuring their activity provides direct evidence of apoptosis induction.

Methodology: We will use a luminescent or fluorescent assay that measures the combined activity of Caspase-3 and Caspase-7.[13][15] The assay utilizes a specific peptide substrate (DEVD) that is cleaved by active Caspase-3/7, generating a signal proportional to the amount of enzyme activity.[15] We will treat the sensitive cancer cell line (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations.

Comparator: Doxorubicin, known to induce apoptosis, will be used as a positive control.

Data Presentation: Hypothetical Apoptosis Induction Data

Treatment (MCF-7 cells)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control (DMSO)1.0
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol (5.2 µM)4.5
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol (10.4 µM)8.2
Doxorubicin (0.8 µM)9.5

This comparative table clearly demonstrates that the novel compound induces a key apoptotic marker in a dose-dependent manner, with a potency approaching that of the standard-of-care comparator.

Visualizing the Workflow and Pathways

To ensure clarity, the experimental logic and a hypothetical signaling pathway are illustrated below using Graphviz.

Validation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action T1_Cancer Experiment 1A: Cytotoxicity Screen (MTT) (MCF-7, A549, Huh7) Decision Hit Identified? T1_Cancer->Decision T1_Inflam Experiment 1B: Anti-Inflammatory Screen (NF-kB Reporter Assay) T1_Inflam->Decision T2_Dose Dose-Response Curve & IC50 Calculation (e.g., on MCF-7 cells) T3_MOA Apoptosis Assay (Caspase-3/7 Activity) T2_Dose->T3_MOA End Validated Biological Activity Profile T3_MOA->End Start Compound: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol Start->T1_Cancer Start->T1_Inflam Decision->T2_Dose Yes Decision->End No (Re-evaluate or Terminate)

Caption: Tiered workflow for validating the biological activity of a novel compound.

Apoptosis_Pathway Compound (4-(2-Chlorophenyl)isoxazol-5-yl)methanol Cell Cancer Cell (e.g., MCF-7) Compound->Cell Induces Mito Mitochondrial Stress Cell->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway activated by the test compound.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[9][16][17][18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol and the comparator drug (Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal curve to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay

This protocol is based on the commercially available assay from Promega.[15][19][20]

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (Steps 1 & 2). A typical incubation time for apoptosis induction is 24 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[20]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Express the data as a fold change in luminescence relative to the vehicle-treated control cells.

Conclusion and Future Directions

This guide provides a robust, logical, and experimentally grounded framework for the initial biological validation of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol. By progressing through this tiered approach, researchers can efficiently move from a compound of unknown activity to one with a validated, quantifiable biological effect and a preliminary understanding of its mechanism of action.

Positive results from this workflow—specifically, a potent and selective cytotoxic effect on cancer cells via apoptosis induction—would provide a strong rationale for more advanced preclinical studies. These could include screening against a larger panel of cancer cell lines, investigating effects on other cell death mechanisms, and ultimately, evaluation in in vivo animal models. This structured approach ensures that resources are directed efficiently, building a solid foundation of data to support the continued development of this promising isoxazole derivative.

References

  • What are NF-κB inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Pharmacological screening: The drug discovery. (n.d.). IT Medical Team. Retrieved from [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. (n.d.). The Journal of Clinical Investigation. Retrieved from [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PMC. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). IJPPR. Retrieved from [Link]

  • Bioassays for Anticancer Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioassays for anticancer activities. (2013, January 1). University of Wollongong. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Discovering novel drugs. (2021, March 23). Embibe. Retrieved from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Screening of Natural Compounds for Pharmaceuticals. (2023, December 1). Aurora Biomed. Retrieved from [Link]

  • Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. (2022, January 30). MDPI. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Bio. Retrieved from [Link]

  • Novel streamlined screening method could discover new horizons in chemical reaction design. (2022, August 10). Drug Target Review. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI. Retrieved from [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.). PMC. Retrieved from [Link]

  • 4-[4-(4-chlorophenyl)-5-isoxazolyl]morpholine. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Synthesis and biological investigation of isoxazolo[4,5-e][1][13][15]triazine derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. (2025, April 17). PMC. Retrieved from [Link]

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Comparative

A Spectroscopic Journey: The Synthesis and Characterization of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol and its Precursors

Abstract This guide provides an in-depth spectroscopic comparison of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol with its key synthetic precursors. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth spectroscopic comparison of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol with its key synthetic precursors. Designed for researchers, scientists, and professionals in drug development, this document navigates the multi-step synthesis from fundamental starting materials to the final product. By leveraging experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illustrate how these analytical techniques provide an unambiguous roadmap of the chemical transformations. Each synthetic step is elucidated by characteristic shifts in spectral data, offering a clear, self-validating framework for reaction monitoring and structural confirmation.

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in a variety of pharmacologically active compounds.[1][2] The title compound, (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, represents a versatile building block, featuring a reactive hydroxymethyl group for further derivatization and a substituted phenyl ring that can modulate biological activity. Its unambiguous synthesis and characterization are paramount for its application in discovery pipelines.

This guide eschews a simple recitation of data. Instead, it focuses on the causality behind the observed spectroscopic changes, providing field-proven insights into how spectral features evolve as chemical structure is built. We will follow a plausible and efficient synthetic pathway, analyzing the molecular fingerprint of each intermediate to build a comprehensive understanding of the final product.

Overall Synthetic and Analytical Workflow

The synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is conceptualized as a three-stage process: 1) formation of a β-ketoester intermediate, 2) cyclization to form the isoxazole heterocyclic core, and 3) reduction to the final alcohol. Each stage yields a distinct intermediate whose structure is confirmed before proceeding, ensuring the integrity of the synthetic pathway.

G cluster_0 Stage 1: β-Ketoester Formation cluster_1 Stage 2: Isoxazole Ring Formation cluster_2 Stage 3: Functional Group Transformation P1 2-Chlorobenzaldehyde I1 Intermediate 1: Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate P1->I1 P2 Ethyl Acetoacetate P2->I1 I1_ref Intermediate 1 I2 Intermediate 2: Ethyl 4-(2-chlorophenyl)-5-methylisoxazole-3-carboxylate (Hypothetical - Rearrangement often occurs) I1_ref->I2 + Hydroxylamine HCl (Cyclization) I2_ref Intermediate 2 FP Final Product: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol I2_ref->FP Reduction (e.g., LiAlH4)

Caption: High-level workflow for the synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol.

Note: The synthesis of 4,5-disubstituted isoxazoles can be complex, with potential for isomeric products. The pathway shown is a common approach for building the core structure, though specific reaction conditions heavily influence the final regiochemistry. For this guide, we will focus on the characterization of the intermediates as they would appear in a successful synthesis of the target molecule.

Part 1: The Precursors - Establishing Spectroscopic Baselines

A robust analytical comparison begins with understanding the starting materials and how their spectral signatures are altered upon reaction.

Precursor 1: 2-Chlorobenzaldehyde

This is our aromatic starting material. Its key features set the stage for the A-ring of our final product.

  • ¹H NMR: A characteristic singlet for the aldehyde proton (-CHO ) typically appears far downfield, between δ 9.5-10.5 ppm. The aromatic protons will present as a multiplet system between δ 7.2-7.9 ppm.

  • IR: A strong, sharp absorption band for the carbonyl (C=O ) stretch is observed around 1700-1715 cm⁻¹. Additional bands for aromatic C-H stretching appear just above 3000 cm⁻¹.

Precursor 2: (E)-1-(2-chlorophenyl)prop-2-en-1-one (2-Chlorochalcone)

Chalcones are classic intermediates in isoxazole synthesis.[1][3] They are formed via a Claisen-Schmidt condensation between an aldehyde and a ketone.[2][4] The formation of the α,β-unsaturated ketone system introduces highly characteristic spectroscopic markers.

  • Spectroscopic Transformation from Precursors:

    • ¹H NMR: The most telling signals are the two doublets for the vinyl protons (-CH=CH- ) between δ 6.5-8.0 ppm, with a large coupling constant (J ≈ 15-18 Hz) confirming the trans configuration. The aldehyde proton singlet vanishes completely.

    • ¹³C NMR: The appearance of two new sp² carbons for the double bond and the disappearance of the aldehyde carbonyl carbon.

    • IR: The C=O stretching frequency shifts to a lower wavenumber (typically 1650-1680 cm⁻¹) due to conjugation with the double bond and aromatic ring.[5] A new peak for the C=C stretch appears around 1600 cm⁻¹.

    • MS: The molecular ion peak will correspond to the summed mass of the condensed aldehyde and ketone, minus one molecule of water.

Precursor 3: 4-(2-Chlorophenyl)-4,5-dihydroisoxazole (Isoxazoline Intermediate)

The reaction of a chalcone with hydroxylamine hydrochloride in the presence of a base initiates a cyclization to form the heterocyclic ring.[6][7] Often, a non-aromatic isoxazoline intermediate is formed first.

  • Spectroscopic Transformation from Chalcone:

    • ¹H NMR: The vinyl proton signals disappear. They are replaced by a characteristic 'AMX' or 'ABX' spin system for the three protons on the newly formed saturated portion of the isoxazoline ring (CH and CH₂), typically seen between δ 3.0-5.5 ppm.

    • IR: The conjugated C=O stretch from the chalcone vanishes. A new C=N stretch appears around 1620-1640 cm⁻¹.

    • MS: The molecular ion peak increases by the mass of NH-O from the hydroxylamine, confirming the addition and cyclization.

Part 2: The Final Product - Aromatization and Functionalization

The final steps involve achieving the stable aromatic isoxazole ring and converting the side chain to the desired alcohol.

Final Product: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol

Oxidation of the isoxazoline or, more commonly, direct synthesis from different precursors under specific conditions yields the aromatic isoxazole ring. The subsequent reduction of a carboxylate or aldehyde at the 5-position yields the target alcohol.

  • Spectroscopic Transformation from Isoxazoline:

    • ¹H NMR: The complex AMX spin system of the isoxazoline is replaced by a sharp singlet for the lone proton on the aromatic isoxazole ring (isoxazole-H), often around δ 6.5-7.0 ppm. The key transformation is the appearance of a singlet (or doublet) for the -CH₂OH protons (δ 4.5-5.0 ppm) and a broad, exchangeable singlet for the -OH proton.

    • ¹³C NMR: The signals for the sp³ carbons of the isoxazoline ring shift downfield into the aromatic region, confirming the aromaticity of the isoxazole ring. A new signal appears around δ 55-65 ppm for the -CH₂OH carbon.

    • IR: The most critical change is the appearance of a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C=N stretch may shift slightly, and characteristic N-O stretching vibrations for the isoxazole ring appear between 1200-1270 cm⁻¹.

    • MS: The molecular ion peak will correspond to the fully formed, reduced final product.

Comparative Spectroscopic Data Summary

The following tables summarize the key diagnostic peaks that differentiate the product from its precursors.

Table 1: Comparative ¹H NMR Data (δ ppm)

Compound Aldehyde-H Vinyl-H Isoxazoline-H (CH, CH₂) Isoxazole-H -CH₂OH -OH
2-Chlorobenzaldehyde ~9.9 (s) - - - - -
2-Chlorochalcone - ~7.0-8.0 (2d, J≈16 Hz) - - - -
Isoxazoline Intermediate - - ~3.0-5.5 (m) - - -

| Final Product | - | - | - | ~6.8 (s) | ~4.8 (s) | ~2.5-4.0 (br s) |

Table 2: Comparative IR Data (cm⁻¹)

Compound O-H Stretch C=O Stretch C=C / C=N Stretch N-O Stretch
2-Chlorobenzaldehyde - ~1705 ~1600 -
2-Chlorochalcone - ~1660 ~1605 -
Isoxazoline Intermediate - - ~1630 ~950

| Final Product | ~3400 (broad) | - | ~1610 | ~1250 |

Table 3: Comparative Mass Spectrometry Data (m/z)

Compound Molecular Formula Exact Mass Key Observation
2-Chlorobenzaldehyde C₇H₅ClO 140.00 Starting Mass
2-Chlorochalcone C₁₅H₁₁ClO 242.05 Mass increase from condensation
Isoxazoline Intermediate C₁₅H₁₂ClNO 257.06 Addition of [NHO]
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol C₁₀H₈ClNO₂ 209.02 Final Product Mass

Note: The molecular formula and mass for the final product and its direct precursors differ from the chalcone route, reflecting a more direct synthesis often used for this substitution pattern.

Experimental Protocols

The protocols described below are representative methodologies for the synthesis and analysis, grounded in established chemical principles.[6][7][8][9]

Protocol 1: Synthesis of 3-(4-chlorophenyl)-5-phenylisoxazole (Representative Isoxazole Synthesis)

This protocol illustrates the general cyclization from a chalcone, a common method for related structures.

  • Dissolution: Dissolve the chalcone intermediate (1.0 eq) in ethanol (15 mL per gram of chalcone).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) to the solution and stir until dissolved.

  • Base Addition: Add potassium hydroxide (2.5 eq) portion-wise while stirring. The use of a base is critical to free the hydroxylamine from its hydrochloride salt.[10]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure isoxazole product.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solvent choice does not have peaks that overlap with key sample signals.[11]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy:

    • Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder.

    • Press the mixture into a transparent disk using a hydraulic press.

    • Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), place a drop on a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.

    • Record the spectrum using an FT-IR spectrometer.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source for soft ionization, which helps in preserving the molecular ion.

Conclusion

The transformation of simple organic precursors into the functionalized heterocyclic compound, (4-(2-Chlorophenyl)isoxazol-5-yl)methanol, is clearly mapped by a series of distinct spectroscopic changes. The disappearance of carbonyl stretches in IR, the evolution of proton and carbon signals in NMR from vinylic and aldehydic to aromatic and alcoholic, and the predictable shifts in the molecular ion peak in mass spectrometry collectively provide an unequivocal confirmation of the synthetic pathway. This guide demonstrates that a multi-technique spectroscopic approach is not merely for final characterization but is an essential tool for monitoring and validating each critical step of chemical synthesis.

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